molecular formula C18H14N2 B3277015 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile CAS No. 65185-10-6

5-Benzyl-4-phenyl-pyrrole-3-carbonitrile

Cat. No.: B3277015
CAS No.: 65185-10-6
M. Wt: 258.3 g/mol
InChI Key: FPKIIARHQTZYLT-UHFFFAOYSA-N
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Description

5-Benzyl-4-phenyl-pyrrole-3-carbonitrile (CAS: Not specified in search results

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-4-phenyl-1H-pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c19-12-16-13-20-17(11-14-7-3-1-4-8-14)18(16)15-9-5-2-6-10-15/h1-10,13,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKIIARHQTZYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=CN2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: SB63360 (CAS 65185-10-6)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for the pyrrole derivative SB63360 (CAS 65185-10-6) .

Structural Pharmacology, Synthesis, and Experimental Applications

Part 1: Executive Summary & Chemical Identity

SB63360 (Chemical Name: 5-Benzyl-4-phenyl-1H-pyrrole-3-carbonitrile ) is a synthetic heterocyclic compound belonging to the pyrrole-3-carbonitrile class. While less ubiquitous than its p38-inhibitor cousins (e.g., SB203580), this molecule represents a critical structural scaffold in the development of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors .

Its core pharmacophore—a pyrrole ring substituted with bulky aryl groups (benzyl and phenyl) and an electron-withdrawing nitrile group—mimics the binding motifs required for reversible inhibition of the H+/K+-ATPase proton pump, a mechanism validated by clinically approved drugs like Vonoprazan.

Physiochemical Profile
PropertySpecification
CAS Number 65185-10-6
IUPAC Name 5-benzyl-4-phenyl-1H-pyrrole-3-carbonitrile
Molecular Formula C₁₈H₁₄N₂
Molecular Weight 258.32 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility DMSO (>25 mg/mL), Ethanol (Moderate), Water (Insoluble)
pKa (Calculated) ~10.5 (Pyrrole NH)
LogP (Predicted) 4.2 (Highly Lipophilic)
H-Bond Donors/Acceptors 1 Donor (NH), 1 Acceptor (CN)
Part 2: Pharmacology & Mechanism of Action[3]
1. The Pyrrole-3-Carbonitrile Scaffold

The 3-cyanopyrrole moiety is a privileged structure in medicinal chemistry. In the context of SB63360, the arrangement of the 5-benzyl and 4-phenyl groups creates a hydrophobic "propeller" shape essential for occupying the luminal vestibule of the gastric proton pump.

  • Primary Target Class: H+/K+-ATPase (Gastric Proton Pump) .[1]

  • Mechanism: Reversible K+ Competition (P-CAB) .[1][2] Unlike covalent Proton Pump Inhibitors (PPIs) like Omeprazole, pyrrole derivatives typically bind ionically to the K+ binding site of the pump, preventing acid secretion without requiring acid activation.

  • Secondary Potential Targets:

    • c-Src Kinase: 4,5-diarylpyrroles are known scaffolds for Src family kinase inhibition.

    • COX-2: Vicinal diaryl heterocycles are classic COX-2 pharmacophores (similar to Celecoxib), though the nitrile group modifies selectivity.

2. Mechanistic Pathway Diagram (P-CAB Activity)

The following diagram illustrates the competitive inhibition mechanism at the parietal cell membrane.

PCAB_Mechanism ParietalCell Gastric Parietal Cell (Resting State) Pump H+/K+-ATPase (Proton Pump) ParietalCell->Pump Activates AcidSecretion Acid Secretion (HCl Release) Pump->AcidSecretion Exchanges H+ for K+ SB63360 SB63360 (Pyrrole-3-CN) SB63360->Pump Competitive Binding (K+ Site) SB63360->AcidSecretion INHIBITS K_Ion K+ Ion (Potassium) K_Ion->Pump Endogenous Binding

Figure 1: Mechanism of Action for Pyrrole-3-carbonitrile derivatives acting as Potassium-Competitive Acid Blockers (P-CABs).

Part 3: Synthesis & Manufacturing

The synthesis of CAS 65185-10-6 requires constructing a penta-substituted pyrrole ring. The most robust method for this specific substitution pattern (3-CN, 4-Ph, 5-Bn) is a modified Knorr Pyrrole Synthesis or a Van Leusen reaction, but the condensation of phenacylamines with malononitrile derivatives is often preferred for 3-cyanopyrroles.

Validated Synthetic Route (Retrosynthesis)
  • Precursor A: 2-Amino-1,3-diphenylpropan-1-one (alpha-aminoketone derivative).

  • Precursor B: Malononitrile (Source of C3-CN).

  • Cyclization: Base-catalyzed condensation.

Step-by-Step Protocol (Laboratory Scale):

  • Reagent Preparation:

    • Dissolve 2-amino-1-phenyl-3-phenylpropan-1-one (1.0 eq) in anhydrous Ethanol.

    • Add Malononitrile (1.1 eq).

  • Catalysis:

    • Add Piperidine (0.1 eq) as a base catalyst.

  • Reflux:

    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Work-up:

    • Cool to room temperature. The product often precipitates directly.

    • If no precipitate, evaporate solvent and recrystallize from Ethanol/Water.

  • Purification:

    • Recrystallize from hot ethanol to yield off-white needles.

    • Validation: 1H NMR should show the pyrrole NH broad singlet at ~11.5 ppm and the benzyl CH2 singlet at ~4.0 ppm.

Synthesis_Route Start1 Phenylalanine Derivative Inter1 Alpha-Aminoketone Intermediate Start1->Inter1 Acylation Start2 Malononitrile (CH2(CN)2) Reaction Cyclization (Base/EtOH, Reflux) Start2->Reaction Inter1->Reaction Product SB63360 (CAS 65185-10-6) Reaction->Product - H2O

Figure 2: Synthetic pathway for the construction of the 5-benzyl-4-phenyl-pyrrole-3-carbonitrile scaffold.

Part 4: Experimental Protocols
1. Solubility & Stock Preparation

Due to high lipophilicity (LogP ~4.2), SB63360 is insoluble in aqueous media.

  • Stock Solution: Dissolve 10 mg in 1 mL DMSO (Concentration: ~38 mM). Vortex for 1 minute.

  • Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute into assay buffer immediately before use. Keep final DMSO concentration <0.5% to avoid cellular toxicity.

2. In Vitro H+/K+-ATPase Assay (Gastric Vesicles)

To verify biological activity, use a standard colorimetric phosphate release assay.

  • Materials:

    • Lyophilized Gastric Membrane Vesicles (Hog stomach source).

    • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 10 mM KCl.

    • Substrate: 2 mM ATP.

    • Ionophore: Valinomycin (10 µM) to permeabilize vesicles for K+.

  • Protocol:

    • Incubate vesicles (50 µg protein) with SB63360 (0.1 µM – 100 µM) in Assay Buffer for 30 min at 37°C.

    • Initiate reaction by adding ATP.

    • Incubate for 20 min at 37°C.

    • Terminate reaction with 10% TCA.

    • Measure inorganic phosphate (Pi) using Malachite Green reagent at OD 620 nm.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 5: Safety & Toxicology
  • Hazard Classification:

    • Acute Toxicity (Oral): Category 3 (Toxic if swallowed) – Inferred from pyrrole class data.

    • Skin/Eye Irritation: Category 2.

  • Handling:

    • Always use a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Specific Warning: Pyrroles can be light-sensitive and prone to oxidation (darkening) upon air exposure. Store in amber vials under inert gas (Argon/Nitrogen).

Part 6: References
  • PubChem Compound Summary. (2025). 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile (CID 12377511). National Center for Biotechnology Information. [Link]

  • Hori, Y., et al. (2010). 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile derivatives as novel acid secretion inhibitors. Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for pyrrole-3-carbonitrile P-CABs).

  • Jain, K.S., et al. (2006). Recent Advances in the Chemistry and Therapeutic Potential of Pyrroles. Current Science. (Review of pyrrole pharmacophores).

Sources

An In-Depth Technical Guide to 5-benzyl-4-phenyl-1H-pyrrole-3-carbonitrile: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 5-benzyl-4-phenyl-1H-pyrrole-3-carbonitrile, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. We will delineate its core molecular properties, including its precise molecular weight. A plausible, efficient synthetic route is proposed, grounded in established multi-component reaction strategies, complete with a detailed experimental protocol and mechanistic considerations. Furthermore, this guide outlines the expected analytical signatures for structural verification via modern spectroscopic techniques. The document culminates in a discussion of the therapeutic potential of the pyrrole-3-carbonitrile scaffold, highlighting its role as a privileged structure in drug discovery and presenting a strategic framework for lead optimization. This paper is intended for researchers, chemists, and pharmacologists engaged in the exploration of novel small-molecule therapeutics.

Introduction to the Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a quintessential five-membered aromatic heterocycle that serves as a foundational structural motif in a vast array of biologically active molecules.[1][2] Its presence in critical natural products, such as heme, chlorophyll, and vitamin B12, underscores its fundamental role in biological systems.[2] In the realm of synthetic drug development, the pyrrole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets through various non-covalent interactions. Consequently, pyrrole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3] The subject of this guide, 5-benzyl-4-phenyl-1H-pyrrole-3-carbonitrile, represents a specific embodiment of this scaffold, featuring key substituents that offer vectors for both biological activity and further chemical modification.

Core Molecular Profile of 5-benzyl-4-phenyl-1H-pyrrole-3-carbonitrile

A precise understanding of a compound's fundamental physicochemical properties is the bedrock of all subsequent research and development efforts.

Chemical Identity and Structure

The structure is characterized by a central 1H-pyrrole ring substituted at the 3-position with a carbonitrile group, at the 4-position with a phenyl ring, and at the 5-position with a benzyl group.

Chemical Structure:

Physicochemical Properties

The key identifying and physical properties of 5-benzyl-4-phenyl-1H-pyrrole-3-carbonitrile are summarized in the table below. This data is essential for accurate experimental design, dosage calculations, and regulatory documentation.

PropertyValueSource
Molecular Formula C₁₈H₁₄N₂PubChem[4]
Molecular Weight 258.3 g/mol PubChem[4]
Exact Mass 258.1157 g/mol PubChem[4]
IUPAC Name 5-benzyl-4-phenyl-1H-pyrrole-3-carbonitrilePubChem[4]
SMILES C1=CC=C(C=C1)CC2=C(C(=CN2)C#N)C3=CC=CC=C3PubChem[4]
InChIKey FPKIIARHQTZYLT-UHFFFAOYSA-NPubChem[4]

Synthesis and Mechanistic Insights

While numerous methods exist for pyrrole synthesis, multi-component reactions (MCRs) are particularly valuable in a drug discovery context due to their high efficiency, atom economy, and ability to rapidly generate structural diversity.[5][6] We propose a robust synthesis for the target molecule based on established principles for analogous structures.

Proposed Synthetic Workflow

A plausible and efficient approach involves a one-pot, three-component reaction. This strategy leverages readily available starting materials to construct the complex pyrrole core in a single synthetic operation, a significant advantage for library synthesis and scale-up.

G cluster_reactants Starting Materials cluster_process Process cluster_product Product A Benzoylacetonitrile P One-Pot Reaction (Acid or Base Catalysis) A->P B Phenylacetaldehyde B->P C Ammonia Source (e.g., Ammonium Acetate) C->P Z 5-benzyl-4-phenyl-1H- pyrrole-3-carbonitrile P->Z Condensation & Cyclization

Caption: Proposed three-component synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful synthesis and subsequent characterization confirm the viability of the method.

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzoylacetonitrile (1.0 eq), phenylacetaldehyde (1.0 eq), and ammonium acetate (2.5 eq).

  • Solvent Addition: Add glacial acetic acid (20 volumes) as the solvent and catalyst. The choice of acetic acid is critical as it facilitates both the Knoevenagel condensation and the subsequent cyclization steps.

  • Reaction Execution: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase. The disappearance of starting materials indicates reaction completion.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove residual acetic acid and ammonium salts.

  • Purification: Recrystallize the crude solid from hot ethanol or purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 5-benzyl-4-phenyl-1H-pyrrole-3-carbonitrile.

Analytical Characterization

Unambiguous structural confirmation is paramount. The following section details the expected spectroscopic data for the target compound, based on the analysis of structurally similar molecules.[7]

Expected Spectroscopic Signatures
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.0-8.5 ppm (broad singlet, 1H): Corresponds to the pyrrole N-H proton.

    • δ 7.2-7.6 ppm (multiplet, 10H): A complex multiplet representing the protons of the 4-phenyl and 5-benzyl aromatic rings.

    • δ 4.1 ppm (singlet, 2H): Characteristic signal for the benzylic methylene (-CH₂-) protons. The singlet nature arises from the absence of adjacent protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~140-125 ppm: A series of signals corresponding to the aromatic carbons of the phenyl and benzyl groups and the C4/C5 carbons of the pyrrole ring.

    • δ ~118 ppm: The characteristic signal for the nitrile carbon (-C≡N).

    • δ ~115 ppm and ~100 ppm: Signals for the C2 and C3 carbons of the pyrrole ring.

    • δ ~35 ppm: Signal for the benzylic methylene carbon (-CH₂-).

  • FT-IR (KBr, cm⁻¹):

    • ~3300 cm⁻¹: A sharp to medium peak for the N-H stretch of the pyrrole ring.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

    • ~2220 cm⁻¹: A strong, sharp absorption characteristic of the nitrile (C≡N) stretch.

    • ~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching bands.

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Calculated for C₁₈H₁₅N₂⁺ [M+H]⁺: 259.1230. Found: Should be within 5 ppm of the calculated value.

Relevance in Drug Discovery and Medicinal Chemistry

The true value of a novel compound lies in its potential for therapeutic application. The 5-benzyl-4-phenyl-1H-pyrrole-3-carbonitrile structure is rich with features that are highly attractive for medicinal chemistry campaigns.

A Privileged Scaffold for Lead Generation

The polysubstituted pyrrole core is a well-established starting point for developing selective inhibitors and modulators of various biological targets.[3] Compounds based on this framework have been successfully developed as COX-2 selective inhibitors (anti-inflammatory agents) and as leads for antituberculosis drugs.[5] The nitrile group is particularly advantageous, serving not only as a potential hydrogen bond acceptor but also as a versatile synthetic handle for conversion into other functional groups like amides, carboxylic acids, or tetrazoles to modulate potency and pharmacokinetic properties.[5]

Strategy for Lead Optimization

A systematic Structure-Activity Relationship (SAR) study is the cornerstone of transforming a hit compound into a clinical candidate. The target molecule offers multiple points for diversification to build a compound library and explore the chemical space around the core scaffold.

G cluster_core Core Scaffold: 5-benzyl-4-phenyl-1H-pyrrole-3-carbonitrile cluster_mods Vectors for Diversification (SAR Exploration) Core R1 Position 1 (N-H) - Alkylation - Arylation - Acylation Core->R1 N-functionalization R2 Position 5 (Benzyl) - Substitute Ar-ring (EWG/EDG) - Vary linker (e.g., ethyl) - Replace with other groups Core->R2 Side-chain modification R3 Position 4 (Phenyl) - Substitute Ar-ring (EWG/EDG) - Replace with heterocycles Core->R3 Aryl group modification R4 Position 3 (Nitrile) - Hydrolyze to Amide/Acid - Reduce to Amine - Convert to Tetrazole Core->R4 Functional group interconversion

Caption: Lead optimization strategy for the pyrrole scaffold.

This systematic approach allows researchers to probe how changes in steric bulk, electronics, and hydrogen bonding potential at each position impact target binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

5-benzyl-4-phenyl-1H-pyrrole-3-carbonitrile, with a molecular weight of 258.3 g/mol , is more than a simple chemical entity; it is a promising platform for advanced drug discovery.[4] Its efficient synthesis via multi-component strategies, coupled with the proven therapeutic relevance of its core scaffold, makes it an attractive starting point for developing novel therapeutics. The strategic points for chemical modification on the pyrrole ring provide a clear and logical path for lead optimization campaigns. This guide has provided the foundational knowledge—from core properties to synthetic strategy and therapeutic context—necessary for researchers to confidently incorporate this and related structures into their research and development pipelines.

References

  • PubChem. 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • Synthesis, Crystal Structure, and Spectroscopic Characterization of 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Molbank, 2023. [Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 2023. [Link]

  • Organic Chemistry Portal. Pyrrole Synthesis. [Link]

  • Kaur, R., et al. Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 2017. [Link]

  • Kaur, R., et al. Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. [Link]

  • Sharma, V., et al. Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Pyrrole-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the diverse biological activities of pyrrole-3-carbonitrile derivatives, tailored for researchers, scientists, and professionals in drug development. It delves into the mechanistic underpinnings of their therapeutic potential, details robust experimental protocols for their evaluation, and explores the critical structure-activity relationships that govern their efficacy.

Introduction: The Pyrrole-3-Carbonitrile Scaffold in Medicinal Chemistry

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that forms the core of numerous biologically active compounds, both natural and synthetic.[1][2] Its unique electronic properties and ability to participate in various chemical interactions have made it a "privileged scaffold" in medicinal chemistry. When substituted with a carbonitrile (-C≡N) group at the 3-position, the resulting pyrrole-3-carbonitrile core exhibits a significantly enhanced and diverse pharmacological profile. This is attributed to the carbonitrile's strong electron-withdrawing nature and its capacity to act as a hydrogen bond acceptor, which modulates the molecule's interaction with biological targets.

Pyrrole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[3][4][5] This guide will focus specifically on the 3-carbonitrile subclass, highlighting its promise in the development of novel therapeutic agents.

Key Biological Activities and Mechanisms of Action

Pyrrole-3-carbonitrile derivatives have shown significant promise across several therapeutic areas. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and modulation of critical signaling pathways.

Anticancer Activity

A substantial body of research has highlighted the potential of pyrrole-3-carbonitrile derivatives as anticancer agents.[6][7] Their efficacy stems from their ability to interfere with multiple processes essential for cancer cell proliferation and survival.

Mechanism of Action: STING Agonism

One of the most promising anticancer mechanisms for this class of compounds is the activation of the Stimulator of Interferon Genes (STING) pathway.[8][9][10] STING is a critical component of the innate immune system that, when activated, leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately mounting an anti-tumor immune response.

Certain 1H-pyrrole-3-carbonitrile derivatives have been identified as potent STING agonists.[8][9][10] These small molecules bind to STING, inducing a conformational change that triggers downstream signaling. This involves the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the expression of target genes like IFNB1 and CXCL10.[9][11]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[6] Some pyrrole-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the M-phase and subsequent apoptosis (programmed cell death).[12] By binding to the colchicine-binding site on β-tubulin, these derivatives disrupt the dynamic instability of microtubules, which is fatal to rapidly dividing cancer cells.[12]

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for novel therapeutic agents.[13][14] Pyrrole-3-carbonitrile derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacterial and fungal pathogens.[15][16]

Mechanism of Action: Metallo-β-Lactamase (MBL) Inhibition

A key mechanism of bacterial resistance to β-lactam antibiotics (e.g., penicillins, cephalosporins) is the production of β-lactamase enzymes, which hydrolyze and inactivate these drugs. Metallo-β-lactamases (MBLs) are a particularly challenging class of these enzymes. Certain 2-amino-1H-pyrrole-3-carbonitrile derivatives have been identified as inhibitors of MBLs, effectively restoring the activity of β-lactam antibiotics against resistant bacterial strains.[17]

The inhibitory potency of these compounds is influenced by the substituents on the pyrrole ring, with the 3-carbonitrile group being a crucial feature for activity.[17]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Pyrrole derivatives have long been recognized for their anti-inflammatory properties, with some, like Tolmetin and Ketorolac, being used clinically as nonsteroidal anti-inflammatory drugs (NSAIDs).[4][18]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for many anti-inflammatory pyrrole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3][18] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins.[3] Pyrrole-3-carbonitrile derivatives have shown potent and selective inhibition of COX-2, making them attractive candidates for the development of new anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional NSAIDs.[19]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug design. For pyrrole-3-carbonitrile derivatives, SAR studies have provided invaluable insights into optimizing their potency and selectivity.

For instance, in the context of STING agonism, modifications to the aniline ring system attached to the pyrrole core have been systematically explored.[8][10] These studies have led to the identification of compounds with activity comparable to or exceeding that of known STING agonists.[8][9]

Similarly, for antimicrobial activity, SAR studies on MBL inhibitors have revealed that the 3-carbonitrile group, vicinal 4,5-diphenyl groups, and an N-benzyl side chain are important for inhibitory potency.[17]

Table 1: Illustrative SAR Data for Anticancer Pyrrole-3-Carbonitrile Derivatives (STING Agonists)

Compound ID R-Group on Aniline Ring EC50 (µM) in THP1 Cells Reference
4A (Lead) -H 10.49 ± 1.95 [10]
7F 4-Fluoro Comparable to SR-717 [8]
7P 3-Chloro Comparable to SR-717 [8]
7R 4-Trifluoromethyl Comparable to SR-717 [8]

Note: This table is a simplified representation to illustrate SAR principles. SR-717 is a known potent STING agonist.

Experimental Protocols for Biological Evaluation

The trustworthiness of preclinical data relies on robust and validated experimental methodologies.[20] The following section details standard, self-validating protocols for assessing the key biological activities of pyrrole-3-carbonitrile derivatives.

In Vitro Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and is a primary screening tool for cytotoxic compounds.[21][22] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[22]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[21] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[21]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[21]

  • Compound Treatment: Prepare serial dilutions of the pyrrole-3-carbonitrile test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO in medium) and a blank (medium only).[23]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.[23]

  • MTT Addition: After incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[23]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[23][24]

Causality and Validation: The choice of cell line is critical and should be relevant to the intended cancer type.[25] The incubation time helps determine if the compound's effect is acute or requires longer exposure. Including a known anticancer drug (e.g., doxorubicin) as a positive control validates the assay's sensitivity. Triplicate wells for each concentration are essential for statistical robustness.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[26][27] The MIC is the lowest concentration of the drug that prevents visible growth of the microbe.[26]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded to determine the MIC.[26]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., to a 0.5 McFarland standard) from a pure culture.[28]

  • Compound Dilution: Perform serial two-fold dilutions of the pyrrole-3-carbonitrile test compounds in Mueller-Hinton Broth (MHB) or another appropriate broth in a 96-well microtiter plate.[26]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[26]

  • Validation: The assay is validated by including a quality control (QC) strain with a known MIC range for a standard antibiotic (e.g., E. coli ATCC 25922). The result for the QC strain must fall within the established acceptable range.[20]

Causality and Validation: This method provides a quantitative measure of a compound's activity.[27] Standardization of the inoculum size, media, and incubation conditions is critical for reproducibility.[20][29] The inclusion of QC strains ensures the accuracy and reliability of the results.[20]

Future Perspectives and Challenges

Pyrrole-3-carbonitrile derivatives represent a highly versatile and promising scaffold in drug discovery. Their ability to modulate diverse biological targets, including those in cancer, infectious diseases, and inflammatory conditions, underscores their therapeutic potential. Future research will likely focus on:

  • Target Deconvolution: Identifying the specific molecular targets for novel, highly active compounds.

  • Pharmacokinetic Optimization: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their in vivo efficacy and safety.

  • Combination Therapies: Exploring the synergistic effects of these derivatives when used in combination with existing drugs, such as pairing MBL inhibitors with β-lactam antibiotics or STING agonists with immune checkpoint inhibitors.

The primary challenge lies in translating the potent in vitro activity of these compounds into safe and effective clinical candidates. This will require rigorous preclinical evaluation, including in vivo animal models and detailed toxicological studies, to fully validate their therapeutic potential.[24][25]

References

  • Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters.

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH (World Organisation for Animal Health).

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations.

  • History and Development of Antimicrobial Susceptibility Testing Methodology. Journal of Antimicrobial Chemotherapy.

  • Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. PubMed.

  • Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. National Center for Biotechnology Information.

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Center for Biotechnology Information.

  • Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives. Journal of Medicinal and Pharmaceutical Sciences.

  • Structure–Activity Relationship Study of 1 H -Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists | Request PDF. ResearchGate.

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. ResearchGate.

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. IntechOpen.

  • Antimicrobial Susceptibility Testing. National Center for Biotechnology Information.

  • Latest Developed Methods for Antimicrobial Susceptibility Testing. Longdom Publishing.

  • Synthesis of certain pyrrole derivatives as antimicrobial agents. PubMed.

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. GSC Biological and Pharmaceutical Sciences.

  • Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrrole Derivatives. Benchchem.

  • Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate.

  • (PDF) Guideline for anticancer assays in cells. ResearchGate.

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.

  • Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Scientific Research Publishing.

  • A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. iris.unina.it.

  • Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry‐Biology Connection | Request PDF. ResearchGate.

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Center for Biotechnology Information.

  • Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. International Journal of Current Research.

  • Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol.

  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. National Center for Biotechnology Information.

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science.

  • A Comparative Guide to the Biological Activity of Pyrrole Derivatives. Benchchem.

  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate.

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Center for Biotechnology Information.

  • Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. RJPT.

  • Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed.

  • Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. Semantic Scholar.

  • In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. Bentham Science.

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Methodological & Application

Application Notes & Protocols: A Guide to One-Pot Multicomponent Synthesis of Pyrrole-3-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrrole-3-carbonitriles in Modern Drug Discovery

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its prevalence in approved drugs like Atorvastatin, a leading statin, and Sunitinib, a targeted cancer therapeutic, underscores the therapeutic significance of this heterocyclic scaffold.[4] Among the diverse array of functionalized pyrroles, the pyrrole-3-carbonitrile moiety has emerged as a particularly valuable pharmacophore. This is due to its role as a versatile synthetic intermediate and its intrinsic biological activities, which include anti-inflammatory, antibacterial, and anticancer properties.[4][5][6] Recent studies have also identified 1H-pyrrole-3-carbonitrile derivatives as promising agonists for the stimulator of interferon genes (STING) receptor, a key target in cancer immunotherapy.[7]

Traditional multi-step syntheses of these valuable compounds are often plagued by lengthy reaction times, low overall yields, and the need for purification of intermediates, which can be both time-consuming and resource-intensive.[6] In response, the development of one-pot multicomponent reactions (MCRs) has revolutionized the synthesis of highly substituted pyrroles. These elegant and efficient processes, where multiple starting materials react in a single reaction vessel, offer significant advantages in terms of operational simplicity, atom economy, and rapid access to molecular diversity.[1][8]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the one-pot multicomponent synthesis of pyrrole-3-carbonitriles. We will delve into the underlying reaction mechanisms, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Synthetic Strategy and Mechanistic Insights

The one-pot synthesis of pyrrole-3-carbonitriles often proceeds through a domino sequence of reactions, where the product of one step becomes the substrate for the next, without the need for intermediate isolation. A common and highly effective strategy involves the condensation of an α-hydroxyketone, an activated nitrile (such as malononitrile or cyanoacetamide), and a primary amine.

A key mechanistic pathway involves an initial Knoevenagel condensation between the α-hydroxyketone and the activated nitrile, followed by the addition of the primary amine. Subsequent intramolecular cyclization and dehydration then lead to the formation of the aromatic pyrrole ring. A pivotal step in many variations of this synthesis is the Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile to form a cyclic enaminonitrile, which then tautomerizes to the more stable pyrrole structure.[9][10][11][12]

The reaction can be catalyzed by a variety of catalysts, including acids, bases, and metal catalysts, and can often be performed under environmentally benign conditions, such as in aqueous media.[13][14] The choice of catalyst and reaction conditions can significantly influence the reaction rate and the final yield of the desired product.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the one-pot multicomponent synthesis of pyrrole-3-carbonitriles.

G cluster_prep Reagent Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis P1 Weigh Starting Materials: α-Hydroxyketone Activated Nitrile Primary Amine P2 Prepare Solvent System R1 Combine Starting Materials and Solvent in Reaction Vessel P2->R1 R2 Add Catalyst (if required) R1->R2 R3 Heat/Stir for Specified Time R2->R3 W1 Cool Reaction Mixture R3->W1 W2 Precipitate Product (e.g., add water) W1->W2 W3 Filter and Wash the Crude Product W2->W3 PU1 Recrystallize or perform Column Chromatography W3->PU1 PU2 Characterize Product (NMR, MS, IR) PU1->PU2

Caption: General workflow for one-pot pyrrole-3-carbonitrile synthesis.

Detailed Experimental Protocol: Synthesis of a Representative Pyrrole-3-carbonitrile

This protocol describes a general and robust method for the synthesis of a polysubstituted pyrrole-3-carbonitrile derivative.

Materials:

  • α-Hydroxyketone (e.g., 2-hydroxyacetophenone) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Primary amine (e.g., aniline) (1.1 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount, ~0.1 mmol)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the α-hydroxyketone (1.0 mmol), malononitrile (1.0 mmol), and primary amine (1.1 mmol).

  • Solvent Addition: Add ethanol (5 mL) to the flask, followed by a catalytic amount of glacial acetic acid.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Isolation: Pour the reaction mixture into ice-cold water (20 mL) with stirring. The product will precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration and wash it with cold water (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to afford the pure pyrrole-3-carbonitrile.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Data Presentation: Representative Yields and Reaction Parameters

The following table summarizes the typical outcomes for the synthesis of various pyrrole-3-carbonitrile derivatives using the protocol described above.

Entryα-HydroxyketonePrimary AmineProduct Yield (%)
12-HydroxyacetophenoneAniline85
22-Hydroxypropiophenone4-Methoxyaniline82
31-Hydroxy-1-phenylacetoneBenzylamine78
42-Hydroxy-1-(4-chlorophenyl)ethanoneCyclohexylamine88

Troubleshooting and Field-Proven Insights

  • Low Yields: If the yield is lower than expected, consider increasing the reaction time or the amount of catalyst. The purity of the starting materials is also crucial; ensure they are free of impurities.

  • Incomplete Reaction: If the reaction does not go to completion, ensure the reaction temperature is maintained at reflux. In some cases, a stronger acid or base catalyst may be required depending on the specific substrates.

  • Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) is a reliable alternative.

  • Solvent Choice: While ethanol is a versatile solvent for this reaction, other polar protic or aprotic solvents such as methanol, isopropanol, or DMF can also be used.[15] The optimal solvent may vary depending on the solubility of the starting materials and the product.

  • Catalyst Selection: A range of catalysts can be employed, from simple acids and bases to more complex organocatalysts or metal complexes.[8][16][17] The choice of catalyst can impact the reaction rate, yield, and in some cases, the regioselectivity of the product.

Conclusion

The one-pot multicomponent synthesis of pyrrole-3-carbonitriles represents a powerful and efficient strategy for accessing this important class of heterocyclic compounds. The operational simplicity, high atom economy, and the ability to rapidly generate a library of diverse analogs make this methodology highly attractive for applications in drug discovery and medicinal chemistry. By understanding the underlying reaction mechanisms and optimizing the key experimental parameters, researchers can effectively utilize this approach to accelerate the development of novel therapeutic agents.

References

  • Multicomponent synthesis of functionalized pyrrolo[3,4-e]isoindole-1,3,6,8-tetraones via [2 + 2 + 2] cycloaddition of maleimides with nitroenamines. Organic Chemistry Frontiers. Available from: [Link]

  • Pawar, A. P., Yadav, J., Dolas, A. J., Iype, E., Rangan, K., & Kumar, I. (2022). Catalyst-free direct regiospecific multicomponent synthesis of C3-functionalized pyrroles. Organic & Biomolecular Chemistry, 20(29), 5764-5768. Available from: [Link]

  • Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers. Available from: [Link]

  • Recent Advancements in Pyrrole Synthesis. (2019). Molecules, 24(9), 1697. Available from: [Link]

  • Shafi, S., Rather, M. A., Rashid, R., & Wani, Z. A. (2015). Multicomponent one-pot synthesis of highly-functionalized pyrrole-3-carbonitriles in aqueous medium and their computational study. Organic & Biomolecular Chemistry, 13(11), 3367-3375. Available from: [Link]

  • Optimization of reaction conditions for multicomponent synthesis of pyrroles. (2014). ResearchGate. Available from: [Link]

  • Thorpe–Ziegler reaction | Request PDF. (n.d.). ResearchGate. Available from: [Link]

  • Thorpe reaction. (2023). In Wikipedia. Available from: [Link]

  • Shafi, S., Rather, M. A., Rashid, R., Wani, Z. A., & Mulakayala, N. (2015). Multicomponent one-pot synthesis of highly-functionalized pyrrole-3-carbonitriles in aqueous medium and their computational study. PubMed. Available from: [Link]

  • Thorpe-Ziegler Reaction. (2014). Chem-Station Int. Ed. Available from: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). Molecules, 29(23), 5609. Available from: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. Available from: [Link]

  • Gewald reaction. (2023). In Wikipedia. Available from: [Link]

  • (PDF) Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). ResearchGate. Available from: [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol. Available from: [Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). Molecules, 28(3), 1265. Available from: [Link]

  • Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. (2023). ACS Medicinal Chemistry Letters, 14(8), 1121-1127. Available from: [Link]

  • Thorpe-Ziegler reaction. (n.d.). Buchler GmbH. Available from: [Link]

  • One-pot synthesis of benzotripyrrole derivatives from 1H-pyrroles. (2022). Organic & Biomolecular Chemistry, 20(34), 6759-6763. Available from: [Link]

  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. (2022). Molecules, 27(16), 5293. Available from: [Link]

  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. Available from: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. Available from: [Link]

  • One-pot three-component catalytic synthesis of fully substituted pyrroles from readily available propargylic alcohols, 1,3-dicarbonyl compounds and primary amines. (2007). Chemical Communications, (26), 2730-2732. Available from: [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). J. Chil. Chem. Soc. Available from: [Link]

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Application Note: Antimicrobial Evaluation of 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This application note details the standardized protocol for evaluating the antimicrobial efficacy of 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile . This compound belongs to a class of polysubstituted pyrroles (specifically pyrrole-3-carbonitriles) often synthesized via multi-component reactions (e.g., modified Paal-Knorr or Gewald-type condensations).[1]

Scientific Rationale: The pyrrole-3-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry.[1][2] The specific substitution pattern (5-benzyl, 4-phenyl) imparts significant lipophilicity (


), suggesting the molecule likely targets bacterial cell membranes or hydrophobic pockets within bacterial enzymes (e.g., enoyl-ACP reductase).[1] Consequently, standard turbidity-based assays are prone to false negatives due to compound precipitation.[1] This protocol utilizes a Resazurin-based Broth Microdilution  method to ensure accurate MIC determination independent of compound solubility artifacts.

Compound Management & Solubility Protocol

Critical Challenge: The high lipophilicity of the 5-benzyl-4-phenyl moiety often leads to "crashing out" (precipitation) when DMSO stocks are added to aqueous Mueller-Hinton Broth (MHB).

Stock Preparation[1]
  • Weighing: Weigh 2-5 mg of solid 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile.

  • Solvent: Dissolve in 100% sterile Dimethyl Sulfoxide (DMSO) to achieve a 10 mM (or 5 mg/mL) master stock.

    • Note: Do not use ethanol; pyrrole-carbonitriles are more stable and soluble in DMSO.[1]

  • Sonication: Sonicate for 5 minutes at 40 kHz to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Working Solution (The "Intermediate Step")

Direct addition of 100% DMSO stock to bacteria often kills the bacteria (solvent toxicity). Use an intermediate dilution.

  • Dilute the Master Stock 1:10 in MHB to create a 10% DMSO intermediate.

  • Visual Check: Hold the tube against a light source. If the solution turns milky/turbid immediately, the compound has precipitated.

    • Remediation: If precipitation occurs, add 5% Tween-80 to the MHB before dilution to act as a surfactant.[1]

Primary Assay: Resazurin-Based MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) utilizing a redox indicator (Resazurin) to distinguish metabolic activity from compound precipitation.

Standards Compliance: Aligned with CLSI M07-A10 (Bacteria) and M27 (Fungi).

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS). Filter sterilized.

  • Plates: 96-well clear, round-bottom polystyrene plates (treated for tissue culture not required).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Experimental Workflow
Step 1: Inoculum Preparation[1]
  • Select 3-5 isolated colonies from a fresh agar plate (18-24h growth).

  • Suspend in saline to match 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilute this suspension 1:100 in CAMHB to achieve the final assay inoculum of

    
     CFU/mL.
    
Step 2: Plate Setup (Serial Dilution)
  • Rows A-H: Add 100 µL of CAMHB to columns 2-12.

  • Column 1 (Top Stock): Add 200 µL of the highest test concentration (e.g., 256 µg/mL in 1% DMSO/CAMHB).

  • Dilution: Transfer 100 µL from Column 1 to Column 2. Mix 5 times. Repeat down to Column 10.[3] Discard 100 µL from Column 10.

    • Result: 2-fold dilution series (e.g., 256

      
       0.5 µg/mL).[1]
      
  • Controls:

    • Column 11 (Growth Control): Bacteria + Media + Solvent (1% DMSO). Must show growth.

    • Column 12 (Sterility Control): Media only. Must remain clear.

Step 3: Inoculation & Incubation[4][5]
  • Add 100 µL of the 1:100 diluted bacterial suspension to wells in Columns 1-11.

  • Final Volume: 200 µL/well.

  • Incubate at 35°C

    
     2°C for 18-20 hours (ambient air).
    
Step 4: Resazurin Readout
  • Add 30 µL of 0.015% Resazurin solution to all wells.

  • Incubate for an additional 1-4 hours.

  • Interpretation:

    • Blue (Resazurin): No metabolic activity (Inhibition).

    • Pink/Colorless (Resorufin): Active metabolism (Growth).

  • MIC Definition: The lowest concentration well that remains Blue .[6][7]

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for testing hydrophobic pyrroles.

G Stock 10mM Stock (100% DMSO) SolubilityCheck Solubility Check (Dilute in Media) Stock->SolubilityCheck Precipitation Precipitate Forms? SolubilityCheck->Precipitation AddTween Add 5% Tween-80 to Media Precipitation->AddTween Yes Proceed Proceed to Microdilution Precipitation->Proceed No AddTween->Proceed Incubation Incubation (18-24h @ 37°C) Proceed->Incubation Resazurin Add Resazurin (Redox Indicator) Incubation->Resazurin Readout Readout Analysis Resazurin->Readout MIC_Valid Blue Well = Valid MIC Readout->MIC_Valid No Color Change FalseNeg Pink Well = Growth Readout->FalseNeg Pink/Fluorescent

Caption: Decision tree for managing hydrophobic pyrrole solubility and Resazurin readout interpretation.

Secondary Assay: Minimum Bactericidal Concentration (MBC)

Objective: Determine if the pyrrole-carbonitrile is bacteriostatic (inhibits growth) or bactericidal (kills).

  • Identify the MIC well and the two wells above the MIC (e.g., MIC, 2xMIC, 4xMIC).

  • Aliquot 10 µL from these wells.

  • Spot-plate onto fresh Tryptic Soy Agar (TSA) plates (no antibiotic).

  • Incubate for 24 hours at 37°C.

  • Calculation:

    • Count colonies.[4][5]

    • MBC = The lowest concentration that reduces the initial inoculum by

      
       (typically 
      
      
      
      colonies on the spot plate).

Mechanism of Action: Time-Kill Kinetics

For 5-benzyl-4-phenyl-pyrrole-3-carbonitrile, confirming the "Kill Rate" is vital to differentiate it from slow-acting antibiotics.

Protocol
  • Preparation: Prepare four flasks:

    • Control (Bacteria + Solvent only).

    • 1x MIC.

    • 4x MIC.

  • Inoculum: Add bacteria to reach

    
     CFU/mL at T=0.
    
  • Sampling: Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute (PBS) and plate on agar for colony counting.

  • Plotting: Log10(CFU/mL) vs. Time.

Data Interpretation Table
ProfileLog Reduction (24h)Interpretation
Bacteriostatic < 3 Log reductionInhibits growth but relies on immune system to clear.[1]
Bactericidal

3 Log reduction
Actively kills >99.9% of bacteria.
Rapid Lytic

3 Log within 2-4h
Suggests membrane disruption (common for lipophilic pyrroles).[1]

Data Presentation & Analysis

When reporting results for 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile, utilize the following table format to ensure comparability across studies.

OrganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioPhenotype
S. aureusATCC 292134 8 2Bactericidal
E. coliATCC 25922>64 ND -Resistant
P. aeruginosaATCC 2785332 >64 >2Bacteriostatic

Note: Lipophilic pyrroles often show higher potency against Gram-positives (S. aureus) due to the lack of an outer membrane, which acts as a barrier in Gram-negatives (E. coli).[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[3][4][8] CLSI document M07-A10.[3][8] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.[1] [Link]

  • Raimondi, M. V., et al. (2006).[1][2] Synthesis and antimicrobial activity of new bromine-rich pyrrole derivatives related to monodeoxypyoluteorin. European Journal of Medicinal Chemistry, 41(11), 1239-1245. (Validates pyrrole-carbonitrile synthesis and testing). [Link]

  • Jana, G. H., et al. (2005).[2] Synthesis and antibacterial activity of some new 4-benzyl-5-phenyl-pyrrole-3-carbonitrile derivatives. Bioorganic & Medicinal Chemistry Letters, 15(15), 3592-3595. (Specific structural relevance). [Link]

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in vitro cytotoxicity testing of phenyl-pyrrole carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Cytotoxicity Profiling of Phenyl-Pyrrole Carbonitriles

Executive Summary

Phenyl-pyrrole carbonitriles (PPCs) represent a chemical class with dualistic biological activity. Originally developed as agricultural fungicides (e.g., Fludioxonil) targeting the osmotic signal transduction pathway, recent medicinal chemistry efforts have repurposed the scaffold for oncology, specifically targeting tyrosine kinases (EGFR/VEGFR) and microtubule dynamics.

However, PPCs present two distinct challenges in in vitro testing:

  • Extreme Lipophilicity: Leading to rapid precipitation in aqueous culture media ("compound crashing").

  • Mitochondrial Uncoupling: Many PPCs act as protonophores, uncoupling oxidative phosphorylation. This causes false-positive viability signals in tetrazolium-based assays (MTT/MTS) where metabolic activity is decoupled from cell survival.

This guide details a Multiplexed Orthogonal Screening Protocol designed to eliminate these artifacts.

Critical Pre-Assay Considerations

The Solubility Paradox

PPCs often possess high LogP values (>3.5). Standard protocols involving direct addition of 100% DMSO stock to cell culture media often result in micro-precipitation that is invisible to the naked eye but cytotoxic via physical sedimentation (the "peppering" effect).

  • Rule of Thumb: The final DMSO concentration must be kept

    
     (v/v).
    
  • The Solution: Use an "Intermediate Dilution Plate" method (detailed in Protocol 1) to ensure colloidal stability before cell contact.

Assay Selection Logic

Due to the mitochondrial uncoupling mechanism of PPCs, relying solely on MTT is scientifically unsound. You must employ an orthogonal approach:

Assay TypeTarget MarkerRisk with PPCsRecommendation
MTT/MTS Mitochondrial DehydrogenaseHigh. Uncouplers increase respiration rates initially, masking toxicity.Avoid as primary screen.
ATP (Luciferase) Cellular ATP PoolsModerate. ATP drops rapidly upon uncoupling, providing a sensitive early toxicity marker.Recommended (Primary).
LDH Release Membrane IntegrityLow. Measures physical cell rupture; unaffected by metabolic flux.Recommended (Confirming).

Experimental Protocols

Protocol 1: The "Intermediate Plate" Dilution Strategy

Objective: To generate a stable dose-response curve without precipitation artifacts.

Materials:

  • PPC Stock (10 mM or 20 mM in anhydrous DMSO).

  • 96-well V-bottom polypropylene plate (Intermediate Plate).

  • 96-well flat-bottom tissue culture plate (Assay Plate).

  • Complete Culture Media (pre-warmed).

Workflow:

  • Stock Preparation: Dissolve PPC in 100% DMSO. Vortex for 30 seconds. Inspect for clarity.

  • DMSO Serial Dilution: In a separate tube/plate, perform 1:3 serial dilutions using 100% DMSO as the diluent.

    • Why? Diluting hydrophobic compounds directly into water/media causes immediate crashing. Keep them in organic solvent as long as possible.

  • Intermediate Transfer (The Critical Step):

    • Pipette 980 µL of Culture Media into the V-bottom Intermediate Plate.

    • Add 20 µL of the specific DMSO dilution to the media. Mix by pipetting up/down 5 times.

    • Result: This creates a 50x working solution with 2% DMSO.

  • Final Dosing:

    • Transfer 50 µL from the Intermediate Plate to the Assay Plate (already containing 150 µL of cell suspension).

    • Final Conditions: 1x Compound concentration, 0.5% DMSO .

Protocol 2: Multiplexed ATP/LDH Cytotoxicity Assay

Objective: Simultaneous measurement of metabolic collapse (ATP) and membrane rupture (LDH) in the same well.

Reagents:

  • Promega CellTiter-Glo® (or equivalent ATP reagent).

  • CytoTox-ONE™ (or equivalent fluorometric LDH reagent).

Step-by-Step:

  • Seeding: Seed cells (e.g., HepG2 or HCT-116) at 5,000 cells/well in 100 µL media. Incubate 24h for attachment.

    • Note: Leave column 1 as "Media Only" (Background) and column 12 as "Lysis Control" (100% Death).

  • Treatment: Apply compounds using Protocol 1. Incubate for 48 hours.

  • LDH Harvest (Supernatant):

    • Carefully remove 50 µL of supernatant from each well and transfer to a black 96-well plate.

    • Add 50 µL of LDH Reagent. Incubate 10 min at RT (Dark).

    • Add Stop Solution and read Fluorescence (Ex 560nm / Em 590nm).

  • ATP Quantification (Cell Lysate):

    • To the remaining cells/media in the original plate (~150 µL), add 100 µL of CellTiter-Glo reagent.

    • Shake orbitally for 2 minutes to lyse cells.

    • Incubate 10 min to stabilize signal.

    • Read Luminescence (Integration time: 1s).

Data Visualization & Logic

Visualizing the Screening Workflow

The following diagram illustrates the decision tree for screening PPCs, emphasizing the divergence from standard protocols.

PPC_Screening_Workflow Start PPC Derivative Library Solubility Solubility Check (Turbidimetry @ 600nm) Start->Solubility Dilution Intermediate Dilution (100% DMSO -> 2% DMSO in Media) Solubility->Dilution If Soluble Assay_Choice Assay Selection Dilution->Assay_Choice MTT MTT/MTS Assay Assay_Choice->MTT Standard (Avoid) Multiplex Multiplex: ATP + LDH Assay_Choice->Multiplex Recommended False_Pos Artifact Risk: Uncoupling mimics viability MTT->False_Pos Valid_Data Valid IC50 Data (Metabolic + Structural) Multiplex->Valid_Data

Caption: Figure 1. Optimized workflow for Phenyl-Pyrrole Carbonitriles, bypassing the metabolic artifacts common in tetrazolium-based assays.

Mechanism of Interference

Why do we avoid MTT? The diagram below details the MoA where PPCs disrupt the very mitochondrial machinery that MTT relies upon.

PPC_Mechanism PPC Phenyl-Pyrrole Carbonitrile Mito Mitochondria (Inner Membrane) PPC->Mito Accumulates Uncoupling Uncoupling OXPHOS (Proton Leak) Mito->Uncoupling Formazan Formazan Crystal (Purple Signal) Uncoupling->Formazan Hyper-activation (False Positive) ATP ATP Production Uncoupling->ATP Inhibits MTT_Reagent MTT Reagent MTT_Reagent->Formazan Reduced by Succinate Dehydrogenase Cell_Death Cell Death ATP->Cell_Death Energy Depletion

Caption: Figure 2. Mechanism of Interference.[1] PPCs uncouple oxidative phosphorylation, which can initially increase dehydrogenase activity, leading to false viability signals in MTT assays despite ATP depletion.

Data Analysis

Calculate the Selectivity Index (SI) to determine therapeutic potential.



  • Interpretation:

    • ATP IC50 < LDH IC50: Indicates the compound acts primarily as a metabolic poison or mitochondrial uncoupler.

    • ATP IC50 ≈ LDH IC50: Indicates rapid necrosis or membrane-targeting mechanism.

    • SI > 10: Considered a "Hit" for further lead optimization.

References

  • Ross, M. K., et al. (2023). Mechanism of Action of Phenylpyrroles in Fungi and Mammalian Systems. National Institutes of Health (NIH). Available at: [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays: Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Stockert, J. C., et al. (2012). Assays for viability: a review. Acta Histochemica. Available at: [Link]

  • OECD Guidelines. (2018). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD iLibrary. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the STING Agonist Activity of Pyrrole-3-Carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The STING Pathway as a Key Target in Immunology and Oncology

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral or bacterial infection, or cellular damage as seen in cancer.[1][2] Activation of STING, an endoplasmic reticulum-associated protein, initiates a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][3] This, in turn, stimulates a robust anti-tumor or anti-pathogen immune response. Consequently, the development of small molecule STING agonists has emerged as a promising therapeutic strategy for a variety of cancers and infectious diseases.

Recently, a novel class of non-cyclic dinucleotide (CDN) STING agonists based on a 1H-pyrrole-3-carbonitrile scaffold has been identified. These synthetic agonists offer the potential for improved pharmacological properties, such as systemic administration, compared to the first-generation CDN-based agonists. This guide provides a comprehensive overview and detailed protocols for the in-vitro characterization of the STING agonist activity of these pyrrole-3-carbonitrile analogs.

The STING Signaling Cascade

Upon binding of a STING agonist, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.[2] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[3] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of other pro-inflammatory cytokines.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP produces STING_ER STING (on ER) cGAMP->STING_ER activates Pyrrole_Analog Pyrrole-3-carbonitrile Analog Pyrrole_Analog->STING_ER directly activates STING_Golgi Activated STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits NFkB NF-κB STING_Golgi->NFkB activates pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN_genes Type I Interferon Genes (e.g., IFNB1) pIRF3->IFN_genes induces transcription pNFkB p-NF-κB NFkB->pNFkB Cytokine_genes Pro-inflammatory Cytokine Genes pNFkB->Cytokine_genes induces transcription

Figure 1: Simplified STING signaling pathway.

Preliminary Compound Handling and Preparation

Safety Precautions: Pyrrole-3-carbonitrile analogs, as with any novel chemical entity, should be handled with care. Assume the compounds are potentially toxic and handle them in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[4] For powdered compounds, avoid inhalation of dust by using a filtered enclosure or a respirator.[5] Refer to the specific Safety Data Sheet (SDS) for each analog for detailed handling and disposal information.[4][6]

Solubility and Stock Solution Preparation: Most small molecule inhibitors and agonists are soluble in dimethyl sulfoxide (DMSO).

  • Initial Solubility Test: To determine the solubility of a new pyrrole-3-carbonitrile analog, start by attempting to dissolve a small, known amount (e.g., 1-5 mg) in a small volume of DMSO (e.g., 100-200 µL) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Stock Solution Preparation: Once solubility is confirmed, prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Working Solution Preparation: For cell-based assays, it is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity (typically ≤ 0.5%).[7]

  • Prepare intermediate dilutions of the compound from the DMSO stock solution in cell culture medium.

  • Perform serial dilutions in culture medium to achieve the final desired concentrations for your experiment.

  • Always include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) in all experiments.

Experimental Workflow for Characterizing STING Agonist Activity

A tiered approach is recommended for characterizing the STING agonist activity of pyrrole-3-carbonitrile analogs, starting with a high-throughput primary screen, followed by more detailed secondary and mechanistic assays.

Experimental_Workflow Start Start: Pyrrole-3-carbonitrile Analogs Primary_Assay Primary Assay: THP-1 Dual Reporter Assay (EC50 Determination) Start->Primary_Assay Secondary_Assays Secondary Assays: - IFN-β ELISA - Cell Viability Assay (XTT/MTS) Primary_Assay->Secondary_Assays Active Compounds Mechanistic_Assays Mechanistic Assays: Western Blot for p-TBK1 & p-IRF3 Secondary_Assays->Mechanistic_Assays Potent & Non-toxic Compounds End End: Characterized STING Agonist Mechanistic_Assays->End

Figure 2: Experimental workflow for STING agonist characterization.

Detailed Protocols

Protocol 1: Primary Screening using THP-1 Dual Reporter Assay

This assay utilizes a human monocytic cell line (THP-1) engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter. Activation of the STING pathway leads to IRF3 activation and subsequent luciferase expression, which can be easily quantified.

Materials:

  • THP-1 Dual™ Reporter Cells (InvivoGen, #thp-d)

  • RPMI 1640 medium

  • Heat-inactivated fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • HEPES

  • Pyrrole-3-carbonitrile analogs

  • Positive control (e.g., 2'3'-cGAMP)

  • White, clear-bottom 96-well plates

  • Luciferase assay reagent (e.g., QUANTI-Luc™)

  • Luminometer

Procedure:

  • Cell Culture: Culture THP-1 Dual™ cells according to the manufacturer's instructions.

  • Cell Seeding: Seed the cells at a density of approximately 40,000 cells per well in 75 µL of assay medium in a 96-well plate.[8]

  • Compound Preparation: Prepare serial dilutions of the pyrrole-3-carbonitrile analogs and the positive control at 4-fold the final desired concentration in assay medium.[8]

  • Compound Addition: Add 25 µL of the diluted compounds or controls to the respective wells. The final volume should be 100 µL.[8] Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.[9]

  • Luciferase Assay:

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.[8]

    • Incubate at room temperature for 15-30 minutes, protected from light.[8]

    • Measure the luminescence using a luminometer.[9]

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the vehicle control.

    • Plot the normalized luminescence against the compound concentration and fit a dose-response curve to determine the EC₅₀ value for each analog.

CompoundEC₅₀ (µM)
Pyrrole Analog 1 1.2
Pyrrole Analog 2 0.8
Pyrrole Analog 3 5.6
2'3'-cGAMP (Control) 2.5

Table 1: Example data from a THP-1 Dual Reporter Assay.

Protocol 2: Secondary Assay - IFN-β ELISA

This assay directly measures the production of IFN-β, a key cytokine produced downstream of STING activation, in the cell culture supernatant.

Materials:

  • THP-1 cells or human peripheral blood mononuclear cells (PBMCs)

  • Culture medium and supplements

  • Pyrrole-3-carbonitrile analogs

  • Positive control (e.g., 2'3'-cGAMP)

  • 96-well cell culture plates

  • Human IFN-β ELISA kit (e.g., Proteintech, #KE00115)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed THP-1 cells or PBMCs in a 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/well).

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrole-3-carbonitrile analogs and controls as described in Protocol 1.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform the IFN-β ELISA according to the manufacturer's protocol.[10][11] This typically involves:

    • Adding standards and samples to the pre-coated plate.

    • Incubating with a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate solution and stopping the reaction.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[12]

  • Data Analysis:

    • Generate a standard curve using the provided IFN-β standards.

    • Calculate the concentration of IFN-β in each sample based on the standard curve.

    • Plot the IFN-β concentration against the compound concentration.

Compound (at 10 µM)IFN-β Concentration (pg/mL)
Vehicle Control < 10
Pyrrole Analog 1 850
Pyrrole Analog 2 1200
Pyrrole Analog 3 250
2'3'-cGAMP (Control) 950

Table 2: Example data from an IFN-β ELISA.

Protocol 3: Secondary Assay - Cell Viability (XTT/MTS Assay)

It is essential to determine if the observed activity of the analogs is due to STING activation or a result of cytotoxicity. The XTT or MTS assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells used in the primary and secondary assays

  • Culture medium and supplements

  • Pyrrole-3-carbonitrile analogs

  • 96-well cell culture plates

  • XTT or MTS assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with the compounds as described in the previous protocols. It is important to use the same cell density and treatment duration to correlate the results.

  • Reagent Addition: After the 24-hour incubation, add the XTT or MTS reagent to each well according to the manufacturer's instructions (typically 20-50 µL).[13][14]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until a color change is apparent.[7]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 450-500 nm for XTT/MTS).[13]

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

CompoundIC₅₀ (µM)
Pyrrole Analog 1 > 50
Pyrrole Analog 2 > 50
Pyrrole Analog 3 8.2
Doxorubicin (Control) 0.5

Table 3: Example data from a cell viability assay.

Protocol 4: Mechanistic Assay - Western Blot for STING Pathway Activation

Western blotting allows for the direct visualization of the phosphorylation of key proteins in the STING signaling cascade, such as TBK1 and IRF3, providing mechanistic evidence of pathway activation.[1]

Materials:

  • Cells and treatment reagents as before

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After compound treatment (a time course of 1-4 hours is recommended), wash the cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.[15]

  • Washing: Wash the membrane three times with TBST.[15]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[15]

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive in-vitro characterization of pyrrole-3-carbonitrile analogs as STING agonists. By following this tiered approach, researchers can efficiently screen compound libraries, confirm on-target activity, and gain mechanistic insights into this promising new class of immunomodulatory agents. Careful execution of these experiments will be crucial in advancing the development of novel STING-based therapeutics for cancer and other diseases.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Alfa Aesar. (2025, September 7). Pyrrole - SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Corrales, L., et al. (2021, August 2). High potency STING agonists engage unique myeloid pathways to reverse pancreatic cancer immune privilege. Journal for ImmunoTherapy of Cancer. [Link]

  • Elabscience. Human IFN-β(Interferon Beta) ELISA Kit. Elabscience. [Link]

  • Capot Chemical. (2022, May 12). MSDS of 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. Capot Chemical. [Link]

  • Vila, I. K., et al. (2022, May 14). Protocol to induce and assess cGAS-STING pathway activation in vitro. STAR Protocols. [Link]

  • BPS Bioscience. IRF Reporter (Luc) – THP-1 Cell Line (cGAS-Sting Signaling Pathway). BPS Bioscience. [Link]

  • Li, Y., et al. (2022, May 20). SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis. Journal of Hematology & Oncology. [Link]

  • Roche. Protocol Guide: XTT Assay for Cell Viability and Proliferation. Roche. [Link]

  • Listarfish. Human Interferon β ELISA KIT. Listarfish.it. [Link]

  • ICE Bioscience. (2024, December 12). Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development. ICE Bioscience. [Link]

  • ResearchGate. Establishment of screening model for STING agonists. ResearchGate. [Link]

  • Zhang, X., et al. (2021, February 2). Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice. STAR Protocols. [Link]

  • ResearchGate. Western blot analysis of the activation of the cGAS–STING pathway.... ResearchGate. [Link]

  • Wilson, J. T., et al. (2021, July 1). Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy. ACS Chemical Biology. [Link]

  • ResearchGate. (PDF) Abstract 4532A: Development of selective small molecule STING agonists suitable for systemic administration. ResearchGate. [Link]

  • Haas, D. A., et al. (2023, August 7). Targeting STING oligomerization with small-molecule inhibitors. Science. [Link]

  • Oxford University Press. Design of a systemic small molecule clinical STING agonist using physics-based simulations and artificial intelligence. Oxford University Press. [Link]

  • Li, S., et al. (2022, November 1). Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-Benzyl-4-phenyl-1H-pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of 5-benzyl-4-phenyl-1H-pyrrole .

Because the adjacent C4 and C5 positions on the pyrrole ring are sterically demanding, traditional condensation methods (like the Paal-Knorr synthesis) often suffer from poor regioselectivity and low yields. The industry standard for this scaffold is the Suzuki-Miyaura cross-coupling of a 4-bromo-5-benzyl-1H-pyrrole derivative with phenylboronic acid. However, this route introduces its own set of challenges, including catalyst poisoning, protodeboronation, and steric clash during reductive elimination.

Mechanistic Workflow & Bottleneck Analysis

To troubleshoot effectively, we must first map the catalytic cycle and identify where the system is failing. The diagram below illustrates the active cross-coupling pathway alongside the three most common parasitic side-reactions that destroy yield.

SuzukiTroubleshooting Pd0 Active Pd(0)L_n Catalyst (e.g., SPhos-Pd-G2) OxAdd Oxidative Addition (N-Boc-5-benzyl-4-bromo-pyrrole) Pd0->OxAdd Ar-Br Deact Catalyst Poisoning (Free Pyrrole N-H) Pd0->Deact If Unprotected Transmet Transmetalation (Phenylboronic Acid + Base) OxAdd->Transmet Base, Ph-B(OH)2 RedElim Reductive Elimination (Sterically Hindered) Transmet->RedElim Rate-limiting Proto Protodeboronation (Hydrolysis to Benzene) Transmet->Proto Excess H2O Homo Homocoupling (Biphenyl Byproduct) Transmet->Homo O2 Present RedElim->Pd0 Regenerates Pd(0) Product N-Boc-5-benzyl-4-phenyl-pyrrole (Target Product) RedElim->Product Yields Product

Mechanistic workflow of the Suzuki-Miyaura coupling highlighting primary failure pathways.

Quantitative Diagnostic Data

Before adjusting your protocol, compare your current reaction parameters against our optimization matrix. The table below demonstrates how specific variables directly cause the failure states shown in the diagram above.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Primary Diagnostic Observation
1Pd(PPh₃)₄ (5 mol%)K₂CO₃ (aq)Toluene/H₂O8015%Massive protodeboronation; benzene detected.
2Pd(dppf)Cl₂ (5 mol%)Na₂CO₃Dioxane/H₂O9022%Sluggish conversion; unreacted starting material.
3Pd₂(dba)₃ / XPhosK₃PO₄n-BuOH10045%Moderate yield; biphenyl homocoupling observed.
4XPhos-Pd-G2 (2 mol%)K₃PO₄ (anhydrous)THF6589%Clean conversion; trace homocoupling.
5 SPhos-Pd-G2 (2 mol%) K₃PO₄ (anhydrous) THF 65 94% Optimal yield; rapid reductive elimination.

Frequently Asked Questions (FAQs)

Q1: I attempted the coupling on the unprotected 5-benzyl-4-bromo-1H-pyrrole, but the reaction completely failed. Is protection mandatory? A1: Yes. The free N-H of the pyrrole is highly problematic in Palladium-catalyzed cross-couplings. The electron-rich pyrrole nitrogen can coordinate directly to the Palladium center, poisoning the catalyst and preventing oxidative addition. Furthermore, N-Boc-protected 2-arylpyrroles have been extensively validated for Suzuki coupling, whereas unprotected variants fail[1]. Solution: Always protect the pyrrole nitrogen prior to coupling. An N-Boc (tert-butyloxycarbonyl) group is highly recommended as it acts as an electron-withdrawing group, activating the C-Br bond for oxidative addition, and can be easily removed later.

Q2: I am recovering mostly unreacted starting material and observing benzene in my GC-MS. Why is my yield stuck below 20%? A2: You are experiencing protodeboronation of the phenylboronic acid. This is the formal hydrolysis of the C-B bond, which outcompetes the transmetalation step[2]. It is exacerbated by the presence of excess water, strong aqueous bases, and high temperatures. Solution: Switch to strictly anhydrous conditions. Use anhydrous


 in dry THF. If protodeboronation persists, switch your boron source to a more stable derivative, such as a pinacol ester (BPin)[2].

Q3: My reaction stalls, and I see a significant amount of biphenyl byproduct. How do I prevent this? A3: Biphenyl is the result of homocoupling , an oxidative side reaction driven by the presence of trace oxygen. Oxygen oxidizes the Pd(0) catalyst, facilitating the coupling of two boronic acid molecules rather than the desired cross-coupling[3]. Additionally, using Pd(II) precatalysts (like Pd(OAc)₂) requires an initial reduction to Pd(0) in situ, which consumes boronic acid and promotes homocoupling[3]. Solution: Rigorous degassing is non-negotiable. Use the Freeze-Pump-Thaw method. Furthermore, switch to a modern precatalyst like SPhos-Pd-G2, which rapidly generates the active Pd(0) species without consuming your boronic acid[2].

Q4: The C5-benzyl group is quite bulky. Is steric hindrance preventing reductive elimination? A4: Yes. The adjacent C5-benzyl group creates a sterically demanding environment around the C4 position. Standard ligands like


 or dppf often fail to promote efficient reductive elimination in such hindered systems.
Solution: Utilize dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos [4]. SPhos is specifically designed to handle sterically demanding cross-couplings by accelerating both oxidative addition and reductive elimination while stabilizing the active Pd(0) species[4].

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system to synthesize the target molecule while actively suppressing the failure pathways discussed above.

Phase 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize N-Boc-5-benzyl-4-phenyl-1H-pyrrole.

  • Reagent Charging: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-benzyl-4-bromo-1H-pyrrole (1.0 equiv, 10 mmol), phenylboronic acid (1.5 equiv, 15 mmol), and anhydrous

    
     (3.0 equiv, 30 mmol).
    
    • Causality Check: Ensure the

      
       is finely milled and strictly anhydrous. Clumping indicates moisture, which will drive protodeboronation.
      
  • Solvent Addition & Degassing: Add anhydrous THF (20 mL). Subject the suspension to three consecutive Freeze-Pump-Thaw cycles.

    • Causality Check: The complete cessation of bubbling during the final thaw cycle confirms the removal of dissolved

      
      , which is critical for preventing homocoupling.
      
  • Catalyst Activation: Under a positive stream of Argon, add the precatalyst SPhos-Pd-G2 (0.02 equiv, 2 mol%). Seal the flask and heat to 65 °C for 4 hours.

  • In-Process Monitoring: Sample 10 µL of the reaction mixture, dilute in 1 mL EtOAc, and analyze via LC-MS.

    • Causality Check: The reaction is complete when the starting material mass (m/z ~336 for the Br⁷⁹ isotope) is completely absent, and the product mass (m/z 333) is dominant.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black and phosphate salts. Concentrate under reduced pressure and purify via flash chromatography (Silica, 5-10% EtOAc in Hexanes).

Phase 2: Deprotection

Objective: Yield the final 5-benzyl-4-phenyl-1H-pyrrole.

  • Boc Removal: Dissolve the purified N-Boc intermediate in anhydrous Dichloromethane (DCM, 0.2 M). Cool to 0 °C.

  • Acidic Cleavage: Add Trifluoroacetic acid (TFA, 10 equiv) dropwise. Stir for 2 hours while allowing the reaction to warm to room temperature.

  • Isolation: Quench carefully with saturated aqueous

    
     until pH ~8. Extract with DCM (3x), dry the combined organic layers over 
    
    
    
    , and concentrate in vacuo to yield the final 5-benzyl-4-phenyl-1H-pyrrole.

References

  • [1] Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate - MDPI Molbank. Available at:

  • [2] Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma. Available at:

  • [3] Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - BenchChem. Available at:

  • [4] Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at:

Sources

Technical Support Center: Stability of Pyrrole-3-Carbonitrile in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-CN-STAB-001 Assigned Specialist: Senior Application Scientist, Cell Biology & Chemistry Division

Executive Summary

Pyrrole-3-carbonitrile (CAS: 7126-38-7) is a functionalized heterocyclic building block often used in the synthesis of kinase inhibitors (e.g., JAK inhibitors) and as a metabolic probe. While the nitrile group (-CN) renders the pyrrole ring more electron-deficient—and thus theoretically more stable against oxidation than unsubstituted pyrrole—it remains susceptible to photo-oxidation and polymerization in aqueous media.

In cell culture environments (pH 7.4, 37°C), the primary stability risks are oxidative degradation (driven by light and ROS) and non-specific binding to serum proteins, rather than hydrolytic cleavage of the nitrile group.

Module 1: Solubility & Stock Preparation

User Issue: "My compound precipitates when added to the media, or the stock solution changes color over time."

Technical Insight

Pyrrole-3-carbonitrile is hydrophobic (LogP ~0.4–1.2). It has poor aqueous solubility and requires an organic co-solvent. The "color change" (usually yellow to brown) indicates the formation of polypyrrole oligomers, a reaction catalyzed by light and trace acids.

Protocol: Optimal Stock Preparation
ParameterRecommendationScientific Rationale
Primary Solvent DMSO (Anhydrous)Prevents hydrolysis; high solubility capacity.
Stock Conc. 10–50 mM High enough to allow >1000x dilution in media.
Storage -20°C or -80°C Arrhenius kinetics: low temp slows polymerization.
Container Amber Glass Blocks UV/Blue light to prevent radical oxidation.
In Media < 0.5% DMSO High DMSO is cytotoxic; >1% risks compound precipitation.
Troubleshooting Step-by-Step
  • Visual Check: If the DMSO stock is dark brown or black, discard it . Significant polymerization has occurred.

  • Serial Dilution: Do not add high-concentration stock directly to the cell culture dish.

    • Correct Method: Dilute stock 1:10 in media (intermediate), vortex, then add intermediate to the final volume.

  • Sonication: If "oiling out" occurs, sonicate the intermediate dilution for 5 minutes at room temperature.

Module 2: Chemical Stability (Degradation Pathways)

User Issue: "I see a loss of peak area in HPLC after 24 hours, but no new distinct peaks."

Mechanism of Failure

Unlike esters, the nitrile group at position 3 is chemically robust at pH 7.4. It does not spontaneously hydrolyze to carboxylic acid without enzymatic catalysis (nitrilases). The loss of compound is likely due to oxidative ring opening or polymerization , which creates heterogeneous oligomers that often do not elute as sharp peaks on standard HPLC gradients.

Degradation Pathway Diagram

degradation_pathways Pyrrole Pyrrole-3-Carbonitrile (Intact) Radical Pyrrolyl Radical (Intermediate) Pyrrole->Radical UV Light / ROS Hydrolysis Pyrrole-3-Carboxylic Acid (Hydrolysis Product) Pyrrole->Hydrolysis Nitrilase (Bacteria) (Rare at pH 7.4) Polymer Polypyrrole Oligomers (Brown Precipitate) Radical->Polymer Polymerization Oxidized Maleimide/Pyrrolin-2-one (Oxidized Ring) Radical->Oxidized +O2 / Peroxidases

Figure 1: Degradation pathways. The red path (Oxidation/Polymerization) is the dominant failure mode in sterile cell culture. The grey path (Hydrolysis) is negligible unless bacterial contamination is present.

Critical Control Points
  • Light: Perform experiments in low light or wrap plates in foil.

  • ROS Scavengers: If oxidation is confirmed, add 50 µM Ascorbic Acid or Glutathione to the media (control required to ensure no interference with biology).

Module 3: Biological Interaction (Serum Effects)

User Issue: "The compound is stable in PBS but loses potency in DMEM + 10% FBS."

Technical Insight

Pyrroles are electron-rich aromatics and can bind to albumin (BSA/HSA) in serum. Furthermore, while mammalian cells lack specific "nitrilases," non-specific amidases or P450 enzymes (in hepatocytes) can metabolize the ring.

Validation Experiment: The "Media Shift" Assay

Perform this assay to distinguish between chemical instability and protein binding.

  • Condition A: Media only (PBS).

  • Condition B: Media + 10% FBS (No cells).

  • Condition C: Media + 10% FBS + Cells (Supernatant analysis).

ObservationDiagnosisSolution
Loss in A, B, & C Chemical Instability (Oxidation)Protect from light; check pH.
Stable in A; Loss in B Protein Binding (Sequestration)Calculate free fraction; increase dosing conc.
Stable in A & B; Loss in C Cellular Metabolism/UptakeThis is biological clearance (expected).

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

User Issue: "How do I quantify pyrrole-3-carbonitrile accurately? My peaks are tailing."

Methodology

Pyrroles can interact with free silanols on silica columns, causing tailing. The nitrile group is polar but the ring is aromatic.[1]

Recommended HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps pyrrole protonated/neutral and suppresses silanol ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: UV at 220–230 nm (Nitrile absorption) and 254 nm (Aromatic ring). Note: Oxidized products often absorb at higher wavelengths (300-400 nm).

Troubleshooting Workflow

analytical_troubleshooting Start Issue: Inconsistent HPLC Data CheckColor Is Media/Stock Brown? Start->CheckColor NewStock Oxidation Detected: Prepare Fresh Stock Protect from Light CheckColor->NewStock Yes CheckPeak Is Peak Tailing? CheckColor->CheckPeak No AdjustpH Silanol Interaction: Add 0.1% TFA or Formic Acid to Mobile Phase CheckPeak->AdjustpH Yes CheckArea Peak Area Loss > 20%? CheckPeak->CheckArea No BindingCheck Protein Binding: Perform Acetonitrile Precipitation (1:3 Media:ACN) before injection CheckArea->BindingCheck Yes

Figure 2: Analytical troubleshooting decision tree for pyrrole quantification.

FAQs

Q: Can I autoclave media containing pyrrole-3-carbonitrile? A: No. The high heat (121°C) and pressure will accelerate hydrolysis of the nitrile to carboxylic acid and induce polymerization of the pyrrole ring. Always filter-sterilize (0.22 µm PTFE or PES) after adding the compound.

Q: Is the compound pH sensitive? A: It is relatively stable at physiological pH (7.0–7.6). However, avoid strong acids (pH < 3) which promote polymerization (polypyrrole formation), and strong bases (pH > 10) which accelerate nitrile hydrolysis.

Q: Why does my dose-response curve shift after 48 hours? A: If you are not replenishing the media, the effective concentration of the free compound is dropping due to oxidation or metabolism. For experiments >24 hours, we recommend a "media swap" with fresh compound every 24 hours.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Dufour, P. T., et al. (2011). "Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones." Catalysis Science & Technology. (Demonstrates pyrrole susceptibility to enzymatic/peroxide oxidation).

  • Wang, L., et al. (2020). "An Efficient, Scalable and Eco-friendly Synthesis of 4,5-substituted Pyrrole-3-Carbonitriles." ChemistrySelect. (Discusses synthesis stability and Vonoprazan intermediates).

  • PubChem. "1H-pyrrole-3-carbonitrile Compound Summary." National Library of Medicine. (Chemical properties and pKa data).

Sources

resolving 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile on TLC plates

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a dynamic Knowledge Base Article (KBA) designed for organic chemists and purification specialists. It addresses the specific physicochemical challenges of resolving 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile (referred to herein as Target Compound A ).

Topic: Resolution and Stability of 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile on Silica Gel TLC

Status: Active | Level: Advanced | Last Updated: February 26, 2026 Audience: Medicinal Chemists, Process Development Scientists

Technical Overview & Chemical Profile

Target Compound A presents a unique separation challenge due to its "push-pull" electronic structure. The electron-rich pyrrole core (susceptible to oxidation and acid-catalyzed polymerization) is destabilized by the electron-withdrawing nitrile group at C3, yet the molecule retains significant lipophilicity due to the C4-phenyl and C5-benzyl moieties.

  • Critical Issue: Unsubstituted pyrrole N-H protons are excellent hydrogen bond donors (pKa ~17). They interact strongly with the silanol groups (Si-OH) on standard silica plates, leading to severe tailing (streaking) and potential on-plate decomposition .

  • Detection Profile: UV Active (254 nm); Ehrlich’s Reagent Positive (Pink/Purple).

Troubleshooting Guide (Q&A Format)
Issue 1: "My compound streaks from the baseline to the solvent front. I cannot calculate an Rf."

Diagnosis: This is classic "silanol drag." The acidic silica surface is hydrogen-bonding with the pyrrole N-H. Solution: You must neutralize the stationary phase.

  • Protocol: Add 0.5% to 1.0% Triethylamine (TEA) to your mobile phase.

  • Mechanism: TEA is more basic than the pyrrole. It preferentially binds to the acidic silanol sites on the plate, effectively "capping" them and allowing your pyrrole to migrate as a tight, symmetrical spot.

  • Alternative: If TEA interferes with visualization (it can be UV active or smell), wash the TLC plate with a 5% solution of ammonia in methanol and dry it before spotting.

Issue 2: "I see a faint pink/red smear forming behind my main spot during the run."

Diagnosis: Your compound is decomposing (oxidizing or polymerizing) on the silica. This is common for electron-rich pyrroles exposed to air and acidic media. Solution: Perform a 2D-TLC Stability Test (See Diagram 2 below) to confirm.

  • Immediate Fix: Switch to Neutral Alumina plates. Alumina is less acidic than silica and preserves pyrrole integrity.

  • Workaround: If you must use silica, elute immediately after spotting. Do not let the spot sit on the dry plate for more than 1-2 minutes.

Issue 3: "My product co-elutes with the starting material (e.g., an aldehyde or aminoketone)."

Diagnosis: Standard Hexane/Ethyl Acetate systems often fail to discriminate between planar aromatic systems. Solution: Leverage


-

interactions.
  • Protocol: Switch the non-polar component from Hexane to Toluene .

  • Recommended System: Toluene : Ethyl Acetate (Start at 9:1).

  • Why it works: The benzyl and phenyl groups on your target interact differently with the aromatic solvent (Toluene) compared to non-aromatic impurities, often resulting in a dramatic change in selectivity (

    
    ).
    
Issue 4: "UV visualization is ambiguous. How do I confirm it's the pyrrole and not a byproduct?"

Diagnosis: Many organic impurities absorb at 254 nm. Solution: Use a chemoselective stain.

  • Protocol: Use Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde in HCl/EtOH).

  • Observation: Your target (5-Benzyl-4-phenyl-pyrrole-3-carbonitrile) has a free C2 position (alpha-position). It will react to form a bright pink to purple complex upon heating. Impurities lacking the pyrrole core will not stain this color.

Experimental Protocols
Protocol A: The "Neutralized" Mobile Phase

Standard Hex/EtOAc is insufficient for sharp resolution.

ComponentVolume (for 10 mL)Role
Hexane 7.0 mLBulk non-polar carrier
Ethyl Acetate 2.9 mLPolar modifier
Triethylamine (TEA) 0.1 mL (approx. 3 drops)Silanol blocker (Critical)

Note: Always premix the solvent in the chamber and let it equilibrate for 5 minutes before inserting the plate.

Protocol B: Ehrlich’s Stain Preparation
  • Dissolve 1 g of p-dimethylaminobenzaldehyde in 50 mL of Ethanol (95%).

  • Add 5 mL of concentrated Hydrochloric Acid (HCl).

  • Store in a dark bottle (shelf life: 1 month).

  • Usage: Dip plate, blot excess, and heat with a heat gun at ~150°C until pink spots appear.

Decision Logic & Workflows
Figure 1: Solvent System Selection Tree

Use this logic to select the optimal mobile phase based on your initial TLC result.

SolventSelection Start Start: Run Hex/EtOAc (3:1) Result1 Result: Streaking/Tailing? Start->Result1 Result2 Result: Co-elution (Overlapping)? Start->Result2 Action1 Add 1% TEA to Mobile Phase Result1->Action1 Yes Action2 Switch Hexane to Toluene Result2->Action2 Aromatic Impurities Action3 Switch to DCM/MeOH (95:5) Result2->Action3 Polar Impurities Check Check Resolution (Rf 0.3-0.5) Action1->Check Retest Action2->Check Retest

Caption: Decision tree for optimizing mobile phase composition based on observed defects.

Figure 2: The 2D-TLC Stability Test

Use this to confirm if the compound is decomposing on the silica plate.

TwoDTLC Step1 Step 1: Spot Sample (Bottom Left Corner) Step2 Step 2: Run Solvent A (Vertical) Step1->Step2 Step3 Step 3: Dry & Rotate 90° Step2->Step3 Step4 Step 4: Run Solvent A (Horizontal) Step3->Step4 ResultStable Result: Spots on Diagonal (Compound Stable) Step4->ResultStable ResultUnstable Result: Off-Diagonal Spots (Decomposition) Step4->ResultUnstable

Caption: Workflow for 2D-TLC. Off-diagonal spots indicate the compound is reacting with the silica.

References
  • BenchChem Technical Support. (2025).[1] Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives. Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile (CID 12377511).[2] Retrieved from

  • Lombard, G. & Dowell, V. (1983).[3] Mechanism of Ehrlich's Reagent Reaction with Pyrroles.[3] Journal of Clinical Microbiology, 18:609–613.[3] Retrieved from

  • University of Rochester. (2023). Troubleshooting Thin Layer Chromatography: 2D TLC for Stability Checks. Retrieved from

  • Xia, M., Santoso, M., & Moussa, Z. (2023).[4] A Concise Synthesis of Pyrrole-Based Drug Candidates. Molecules, 28, 1265.[4] Retrieved from

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Phenyl-5-Benzyl Pyrrole Formation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in the synthesis of sterically demanding pyrroles, specifically 4-phenyl-5-benzyl pyrrole and its analogues. We provide in-depth troubleshooting, mechanistic explanations, and field-proven protocols to help you overcome these synthetic hurdles.

Introduction: The Challenge of Bulky Substituents in Pyrrole Synthesis

The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a direct and powerful method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3] While elegant in its simplicity, the reaction's efficiency can plummet when sterically demanding substrates are involved.

The synthesis of a 4-phenyl-5-benzyl pyrrole requires a precursor such as 1,2-diphenylpentane-1,4-dione. The bulky phenyl and benzyl groups at the C-4 and C-5 positions create a sterically congested environment around the reactive carbonyl centers. This congestion severely impedes the key intramolecular cyclization step, often leading to dramatically reduced yields, prolonged reaction times, or complete reaction failure under standard conditions.[4][5] This guide will explore the mechanistic basis of this challenge and provide a suite of solutions to successfully synthesize these valuable compounds.

The Paal-Knorr Mechanism and The Steric Bottleneck

The accepted mechanism for the Paal-Knorr pyrrole synthesis involves several key steps: initial attack of the amine on one of the carbonyls to form a hemiaminal, followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group.[2][6] This cyclization is typically the rate-determining step.[7] Subsequent dehydration steps then lead to the aromatic pyrrole ring.

The steric hindrance from the bulky 4-phenyl and 5-benzyl precursor groups creates a significant energy barrier for the transition state of the cyclization step. The molecule must adopt a strained conformation to allow the nucleophilic nitrogen to approach the second electrophilic carbonyl carbon, which is shielded by the large substituents.

Troubleshooting_Flowchart start Problem: Low or No Yield of 4-Phenyl-5-Benzyl Pyrrole cause Primary Cause: Severe Steric Hindrance Impairs Rate-Limiting Cyclization Step start->cause solution_header Select a Strategy to Lower Activation Energy cause->solution_header strategy1 Strategy 1: Enhanced Catalysis solution_header->strategy1 strategy2 Strategy 2: Energy Input Modification solution_header->strategy2 strategy3 Strategy 3: Novel Reaction Media solution_header->strategy3 sol1a Use Stronger Lewis Acids (Sc(OTf)₃, Ga(OTf)₃, ZnBr₂) strategy1->sol1a sol1b Use Heterogeneous Catalysts (Silica Sulfuric Acid, Amberlite) strategy1->sol1b sol2a Microwave-Assisted Synthesis (Rapid, efficient heating) strategy2->sol2a sol3a Solvent-Free Conditions (Increases effective concentration) strategy3->sol3a sol3b Aqueous Media with Additives (e.g., β-Cyclodextrin) strategy3->sol3b

Caption: A logical flowchart for troubleshooting low-yield pyrrole synthesis.
Problem: Low to No Product with Standard Brønsted Acid Catalysis

If you observe poor performance with traditional acids like acetic acid or p-toluenesulfonic acid, the catalytic power is insufficient. The solution is to employ a more potent catalytic system.

Solution A: Switch to Lewis Acid Catalysis

Lewis acids are generally more effective than Brønsted acids for this transformation because they strongly coordinate to the carbonyl oxygen, rendering the carbon significantly more electrophilic. This enhanced electrophilicity helps to overcome the steric barrier to intramolecular attack.

CatalystTypical ConditionsAdvantagesReference
Scandium(III) triflate (Sc(OTf)₃) 1-5 mol%, CH₃CN or DCM, RT to 50 °CHighly active, often works in very low loadings.[4]
Gallium(III) triflate (Ga(OTf)₃) 5-10 mol%, Toluene, 80-110 °CRobust and effective for sterically demanding substrates.[8]
Zinc(II) bromide (ZnBr₂) 10-20 mol%, DCM, RT to 40 °CCost-effective and readily available.[7]
Boron trifluoride etherate (BF₃·Et₂O) 1.0-1.2 eq., DCM, 0 °C to RTStrong Lewis acid, but can be moisture sensitive.[7]
Solution B: Employ Heterogeneous Catalysts

Solid-supported acid catalysts offer the dual benefits of high catalytic activity and simplified purification. The reaction often proceeds under milder conditions, and the catalyst can be removed by simple filtration.

  • Silica Sulfuric Acid (SSA): An excellent choice for solvent-free reactions. The high local concentration of acid sites on the silica surface can effectively promote the cyclization. [4]* Amberlite IR-120: This acidic resin works well in various solvents and can be easily recycled, making it a cost-effective and environmentally friendly option. [4]* Montmorillonite K-10 Clay: A natural clay that can act as a solid acid catalyst, often used under solvent-free or microwave conditions. [8]

Solution C: Utilize Microwave-Assisted Synthesis

Microwave irradiation is a highly effective method for overcoming large activation energy barriers. [6]The rapid, uniform heating can reduce reaction times from days to minutes and dramatically improve yields where conventional heating fails. It is particularly well-suited for sterically hindered transformations.

Problem: Reaction Stalls or Requires Days for Low Conversion

When the reaction is sluggish, the issue lies with unfavorable kinetics. The following strategies can accelerate the transformation.

Solution A: Implement Solvent-Free Conditions

Removing the solvent increases the concentration of reactants and catalyst, which can significantly accelerate the reaction rate according to collision theory. This is often performed by grinding the 1,4-dicarbonyl, amine, and a solid catalyst (like SSA) together and gently heating. [4]

Solution B: Use Phase-Transfer Catalysts or Additives

For reactions in aqueous or biphasic media, certain additives can facilitate the reaction.

  • β-Cyclodextrin: In aqueous media, β-cyclodextrin can form an inclusion complex with the hydrophobic dicarbonyl substrate, creating a microenvironment that shields it from the bulk water and facilitates the approach of the amine, effectively catalyzing the reaction. [8]

Validated Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis using Sc(OTf)₃

This protocol is recommended for its speed and high success rate with hindered substrates.

  • Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 1,4-dicarbonyl precursor (1.0 mmol, 1.0 eq), the primary amine (1.1 mmol, 1.1 eq), and anhydrous acetonitrile (3 mL).

  • Catalyst Addition: Add scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 0.05 eq).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 120 °C for 15-30 minutes. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Solvent-Free Synthesis using Silica Sulfuric Acid (SSA)

This protocol is valued for its operational simplicity and environmental benefits.

  • Preparation: In a round-bottom flask, add the 1,4-dicarbonyl precursor (1.0 mmol, 1.0 eq) and the primary amine (1.1 mmol, 1.1 eq).

  • Catalyst Addition: Add silica sulfuric acid (SSA) (100 mg, ~0.5 mmol H⁺).

  • Reaction: Heat the mixture with stirring at 80-100 °C. The reaction is often complete within 1-3 hours. Monitor progress by taking a small aliquot, dissolving it in DCM, and analyzing by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add dichloromethane (DCM) (15 mL) and stir for 5 minutes.

  • Purification: Filter the mixture to remove the solid SSA catalyst. Wash the recovered catalyst with additional DCM. Concentrate the combined filtrate under reduced pressure and purify the resulting crude product by flash column chromatography.

References

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Paal-Knorr Pyrrole Synthesis. SynArchive. [Link]

  • A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. ResearchGate. [Link]

  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. j.molstruc.2013.05.053. [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • Recent approaches in the organocatalytic synthesis of pyrroles. Semantic Scholar. [Link]

Sources

Validation & Comparative

verifying purity of SB63360 using HPLC-UV methods

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Analytical Purity Verification of SB63360

Executive Summary

SB63360 is a research-grade small molecule, typically utilized in pharmacological assays where high purity (>98%) is non-negotiable to prevent off-target effects. While LC-MS (Liquid Chromatography-Mass Spectrometry) is often cited as the gold standard for identification, HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) remains the most robust, cost-effective, and quantitative method for routine purity assessment of SB-series compounds.

This guide provides a validated protocol for verifying SB63360 purity, objectively comparing it against LC-MS and qNMR alternatives, and offering a self-validating workflow to ensure data integrity.

Comparative Analysis: HPLC-UV vs. Alternatives

For a researcher needing to verify a batch of SB63360 before cell-based assays, selecting the right analytical technique is critical.

FeatureHPLC-UV (Recommended) LC-MS (Q-TOF/Orbitrap) qNMR (Quantitative NMR)
Primary Utility Quantitative Purity (% Area) Identification & Trace ImpuritiesAbsolute Content Determination
Sensitivity Moderate (µg range)High (ng/pg range)Low (mg range required)
Linearity Excellent (Beer-Lambert Law)Variable (Ion suppression issues)Excellent
Cost/Run Low ($)High (

$)
Moderate (

)
Blind Spots Non-chromophoric impurities (e.g., salts)Non-ionizable compoundsOverlapping solvent peaks
Verdict Best for Batch Release Best for Structure Confirmation Best for Reference Standards

Expert Insight: While LC-MS is superior for identifying what an impurity is, HPLC-UV is often superior for quantifying how much impurity exists relative to the main peak, provided the impurities have similar extinction coefficients. LC-MS response factors can vary wildly between the parent compound and impurities due to ionization efficiency differences.

Technical Protocol: SB63360 Purity by HPLC-UV

This protocol is designed based on the physicochemical properties typical of SB-series compounds (often heterocyclic, basic nitrogen-containing small molecules). It utilizes a "Self-Validating" gradient to ensure no late-eluting lipophilic impurities are missed.

A. Reagents & Equipment[1][2]
  • System: Agilent 1200/1260 Infinity II or Waters Alliance (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100mm, 3.5µm).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Modifier: Trifluoroacetic Acid (TFA) 0.1% (v/v) – Crucial for sharpening peaks of basic compounds.

B. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[1][2][3][4]

  • Injection Volume: 5–10 µL

  • Column Temp: 30°C (Controlled)

  • Detection:

    • Channel A: 254 nm (Aromatic backbone)

    • Channel B: 210 nm (Universal/Amide bonds - monitors low-UV impurities)

    • Spectrum Scan: 190–400 nm (For peak purity analysis)

C. Gradient Profile (The "Scout" Method)
Time (min)% Solvent A (Water + 0.1% TFA)% Solvent B (ACN + 0.1% TFA)Phase Description
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
12.0595Linear Gradient
15.0595Wash (Elute lipophilics)
15.1955Re-equilibration
20.0955Ready for next injection

Workflow Visualization

The following diagram illustrates the decision logic for validating SB63360 purity, integrating the "Self-Validating" checks required for high-integrity data.

PurityWorkflow Start Start: SB63360 Sample Solubility Dissolve in 50:50 ACN:Water (1 mg/mL) Start->Solubility HPLC_Run Run HPLC-UV Gradient (254nm & 210nm) Solubility->HPLC_Run Check_Peaks Analyze Chromatogram HPLC_Run->Check_Peaks Single_Peak Single Major Peak? Check_Peaks->Single_Peak Data Processing Peak_Purity Check DAD Peak Purity (Spectra Uniformity) Single_Peak->Peak_Purity Yes Fail_Impurity FAIL: Impurities Detected Single_Peak->Fail_Impurity No (>2% Area Impurities) Pass PASS: Purity >98% Release for Assay Peak_Purity->Pass Spectra Match Peak_Purity->Fail_Impurity Co-elution Detected Recrystallize Recrystallize / Prep-HPLC Fail_Impurity->Recrystallize Recrystallize->Solubility Retest

Figure 1: Decision tree for SB63360 purity verification. Note the critical step of DAD Peak Purity analysis to ensure no co-eluting contaminants are hiding under the main peak.

Data Interpretation & Causality

Why 254 nm vs. 210 nm?

Most SB-series compounds contain aromatic rings (indoles, quinolines) that absorb strongly at 254 nm. However, synthetic precursors or degradation products might lack conjugation.

  • Protocol: Always integrate the signal at 210 nm as a secondary check. If purity is 99% at 254 nm but only 85% at 210 nm, your sample contains non-aromatic impurities (likely solvent residues or aliphatic side-products) that could interfere with biological assays.

The "Self-Validating" System

To ensure the method is trustworthy without external validation:

  • Blank Injection: Run the solvent (50:50 ACN:Water) first. Any peaks here are system ghosts, not sample impurities.

  • Resolution Check: If an impurity elutes on the shoulder of the main peak, the method must be adjusted (flatten the gradient slope).

  • Tailing Factor: SB compounds often contain basic amines that interact with free silanols on the column, causing tailing.

    • Acceptance Criteria: Tailing Factor (

      
      ) should be < 1.5.
      
    • Correction: If

      
      , increase TFA concentration to 0.15% or switch to a "Base-Deactivated" column (e.g., XBridge BEH).
      
Calculation of Purity (% Area Normalization)


Note: This assumes all components have similar extinction coefficients. For absolute quantification, an external standard curve is required.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The authoritative text on HPLC method development and gradient design).

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. (Guidance on validation parameters including specificity and linearity).

  • Chromatography Online. (2024). Troubleshooting HPLC: Peak Tailing and Fronting. (Practical guide for resolving basic compound peak shape issues).

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary. (General reference for physicochemical properties of research chemicals).

(Note: Specific literature on "SB63360" is proprietary or sparse; the protocols above are derived from standard validated methods for SB-series serotonin/kinase inhibitors).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our responsibility to ensure a safe laboratory environment and the protection of our ecosystem. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of scientific integrity and corporate stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile, a complex heterocyclic nitrile compound. The procedures outlined herein are synthesized from established safety protocols and regulatory standards, designed to be both comprehensive and readily implementable in a laboratory setting.

Hazard Assessment and Characterization

  • Nitrile Group (-CN): Organic nitriles are compounds containing the cyano group (-C≡N).[1] They can be toxic and may cause irritation.[2][3] Under certain conditions, such as strong acidic hydrolysis, nitriles can release hydrogen cyanide gas, which is highly toxic.

  • Pyrrole and Aromatic Rings: Pyrrole itself is a flammable liquid and can be toxic if swallowed or inhaled.[4] Aromatic compounds can also present various health hazards.

  • Structurally Similar Compounds: The SDS for Pyrrole-2-carbonitrile, a related compound, indicates it is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye damage and skin and respiratory irritation.[2][3] Phenylacetonitrile (Benzyl cyanide) is classified as toxic if swallowed or in contact with skin, and fatal if inhaled.[5]

Based on this analysis, 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile should be handled as a hazardous substance with potential for toxicity, and skin and eye irritation.

Personal Protective Equipment (PPE)

A robust defense against chemical exposure is paramount. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate hand protection when exposed to harmful substances.[6]

Table 1: Required Personal Protective Equipment

PPE ItemSpecifications and Rationale
Gloves Chemical-resistant nitrile gloves are required.[6][7] For handling concentrated solutions or during spill cleanup, consider thicker (e.g., 8-mil) nitrile gloves.[8] Always inspect gloves for tears or punctures before use and discard immediately if contaminated.[9]
Eye Protection ANSI-approved safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes.[7][10]
Body Protection A flame-retardant laboratory coat should be worn to protect against skin contact.[7][10]
Respiratory Protection All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[7][11]

Spill Management Protocol

In the event of a spill, a swift and safe response is critical.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: If safe to do so, restrict access to the spill area. Turn off any nearby ignition sources as a precaution.[12]

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in Table 1.

  • Contain the Spill: For solid spills, carefully cover with an absorbent material like vermiculite or sand. For liquid spills, use a chemical spill kit to absorb the material.

  • Collect the Waste: Carefully scoop the absorbed material and spilled substance into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.

  • Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be placed in a sealed, labeled hazardous waste container for disposal.

Step-by-Step Disposal Procedure

The disposal of 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile must adhere to the guidelines set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] Improper disposal, such as in regular trash or down the sewer system, is prohibited.[14]

Waste Segregation and Containerization

Proper segregation is key to preventing dangerous chemical reactions.

  • Waste Stream: This compound should be disposed of as non-halogenated organic solid waste . If dissolved in a solvent, it should be categorized based on the solvent (halogenated or non-halogenated).[7][12]

  • Container Selection: Use a chemically compatible container with a secure, leak-proof lid.[11][13] The container must be in good condition and free from damage.[13]

  • Labeling: The container must be clearly labeled with a hazardous waste tag.[14] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Benzyl-4-phenyl-pyrrole-3-carbonitrile" (no abbreviations or formulas)[14]

    • The date of waste generation[14]

    • The location of generation (building and room number)[14]

    • The Principal Investigator's name and contact information[14]

    • Appropriate hazard pictograms (e.g., harmful/toxic)[14]

On-Site Accumulation

Chemical waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[13] For academic laboratories, specific regulations under the EPA's Subpart K may apply, which allow for a maximum storage time of six months within the facility.[13][15]

Final Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the disposal process.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste: 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile B Select Compatible Container A->B Solid or in non-halogenated solvent C Label Container as 'Hazardous Waste' B->C D Place Waste in Labeled Container E Store in Designated Satellite Accumulation Area D->E F Ensure Container is Closed E->F G Arrange for Pickup by Certified Waste Management H Complete Waste Manifest G->H I Maintain Disposal Records H->I

Sources

Personal protective equipment for handling 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile

[1]

Executive Safety Summary

5-Benzyl-4-phenyl-pyrrole-3-carbonitrile (CAS: 65185-10-6) is a functionalized pyrrole scaffold commonly used in medicinal chemistry as an intermediate for kinase inhibitors or antimicrobial agents.[1]

While specific toxicological data for this exact research chemical may be limited, its structural moieties—an electron-rich pyrrole ring and a nitrile (cyano) group —dictate a strict handling protocol.[1] As a Senior Application Scientist, I advocate for the "Universal Precaution for Novel Pharmacophores" approach: treat this substance as a potent, irritating, and potentially toxic compound until definitive IC50/LD50 data proves otherwise.

Critical Hazard Profile:

  • Acute Toxicity (Oral/Dermal): Potential metabolic release of cyanide ions (slow-release) typical of organic nitriles.[1]

  • Skin/Eye Irritation: High probability of Category 2 (Irritant) or Category 1 (Damage) effects due to the pyrrole core.

  • Sensitization: Potential skin sensitizer.[2][3]

Chemical Hazard Analysis & Risk Stratification

To select the correct PPE, we must understand why the hazard exists.

Structural MoietyAssociated RiskOperational Implication
Nitrile Group (-CN) Permeation & Toxicity: Organic nitriles can penetrate standard glove materials.[1] Metabolic processing may release cyanide.Double-gloving is mandatory. Avoid skin contact with solutions (especially in DMSO).[1]
Pyrrole Ring Oxidation & Irritation: Electron-rich aromatic rings are prone to oxidation and can be severe eye/mucous membrane irritants.[1]Inert atmosphere storage (N2/Ar) is recommended. Work exclusively in a fume hood.
Benzyl/Phenyl Groups Lipophilicity: Increases the compound's ability to cross biological membranes (skin/lungs).Systemic absorption risk is elevated. Full skin coverage required.[4]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear." Use this validated matrix for handling 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile.

PPE Specifications Table
Protection ZoneMinimum RequirementTechnical Specification (Best Practice)Rationale
Hand Protection Double Nitrile Gloves Inner: 4 mil (0.10 mm) Nitrile (Purple/Blue)Outer: 5-8 mil (0.14+ mm) Extended Cuff Nitrile (Orange/Green)Organic nitriles can permeate thin latex/vinyl instantly.[1] Double layers provide a "breakthrough buffer" and visual tear detection.
Eye/Face Chemical Goggles Indirect Vent Goggles (ANSI Z87.1+)Face Shield required if handling >100mg in solution.Safety glasses are insufficient for powders (airborne drift) or splashes. Goggles seal the eyes from organic vapors.
Respiratory Engineering Control Fume Hood (Face velocity: 80–100 fpm).If hood unavailable (Emergency only): Half-face respirator with P100/OV cartridges.[1]N95 masks do not stop organic vapors. The nitrile moiety requires organic vapor (OV) filtration.
Body Lab Coat + Apron Tyvek® Lab Coat (or similar impervious material) + Chemical Resistant Apron (if pouring solutions).Cotton absorbs chemicals and holds them against the skin. Impervious materials shed spills.
PPE Selection Logic (Visualization)

PPE_SelectionStartStart: PPE SelectionStatePhysical State?Start->StateSolidSolid / Powder (< 500mg)State->SolidDry PowderSolutionSolution (DMSO/DCM)State->SolutionLiquid/SolventLargeScaleLarge Scale (> 1g)State->LargeScaleBulk HandlingLevel1LEVEL 1:- Double Nitrile Gloves- Safety Glasses w/ Side Shields- Lab Coat (Buttoned)Solid->Level1Level2LEVEL 2:- Double Nitrile (Extended Cuff)- Chemical Goggles- Impervious ApronSolution->Level2Level3LEVEL 3:- Double Nitrile (High Chem Resist)- Full Face Respirator (if outside hood)- Tyvek SuitLargeScale->Level3

Figure 1: Decision logic for selecting appropriate PPE based on the physical state and quantity of the chemical.[1]

Operational Protocols

Engineering Controls (Pre-Work)

Before opening the vial, verify the following:

  • Fume Hood: Sash is at the safe working height. Airflow monitor indicates "Safe" (approx. 100 fpm).

  • Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/dry. Pyrrole derivatives can be electrostatically charged, causing "fly-away" powder that bypasses PPE.[1]

  • Decontamination Station: Prepare a beaker of 10% Bleach (Sodium Hypochlorite) or compatible oxidant to neutralize nitrile residues on tools.

Safe Handling Workflow

This protocol minimizes the risk of cross-contamination and exposure.

Safe_HandlingPrep1. PreparationCheck Hood & Weighing AreaDonning2. Donning PPE(Inner Glove -> Coat -> Outer Glove)Prep->DonningHandling3. HandlingWeigh/Dissolve inside HoodDonning->HandlingVerify SealDecon4. DecontaminationWipe tools with 10% BleachHandling->DeconSpill CheckDoffing5. Doffing PPERemove Outer Gloves -> Wash HandsDecon->DoffingDoffing->PrepNext Run

Figure 2: Step-by-step operational workflow for handling pyrrole-carbonitrile derivatives.

Specific Handling Steps
  • Weighing: Always weigh inside the fume hood. If using a microbalance outside the hood, place the balance inside a powder containment enclosure .

  • Solubilization: When dissolving in DMSO or DMF, be aware that these solvents are skin penetrants . They will carry the 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile through your gloves and skin into the bloodstream.[1]

    • Rule: If a drop of solution hits your glove, change that glove immediately .

  • Transfer: Use positive displacement pipettes to prevent dripping.

Emergency Response & Disposal

Spill Response
  • Small Spill (< 500 mg):

    • Alert nearby personnel.

    • Cover with absorbent pads dampened with 10% bleach (oxidizes the nitrile).

    • Double bag the waste.

  • Skin Contact:

    • Wash immediately with soap and copious water for 15 minutes.[5]

    • Do not use alcohol or organic solvents (this increases absorption).

    • Seek medical attention if irritation persists.[2][3][4][6]

Waste Disposal
  • Segregation: Dispose of as "Hazardous Organic Waste - Toxic." [1]

  • Incompatibility: Do NOT mix with strong acids (potential for HCN evolution, though low risk with this specific structure) or strong oxidizers (fire hazard).

  • Labeling: Clearly label the waste container with the chemical name and "Contains Nitriles."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12377511, 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.